5-tert-Butylpyrogallol
Description
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Properties
IUPAC Name |
5-tert-butylbenzene-1,2,3-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-10(2,3)6-4-7(11)9(13)8(12)5-6/h4-5,11-13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNISNCKPIVZDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344522 | |
| Record name | 5-tert-Butylpyrogallol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20481-17-8 | |
| Record name | 5-tert-Butylpyrogallol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-tert-Butylpyrogallol: Chemical Properties, Structure, and Inferred Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-tert-Butylpyrogallol, a derivative of pyrogallol (B1678534), is a phenolic compound of interest for its potential applications stemming from its chemical structure. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol derived from patent literature, and a general analytical workflow. Furthermore, based on the known activities of its parent compound and other tert-butylated phenols, this document explores its likely biological role as an antioxidant and presents a conceptual signaling pathway for this mechanism. All quantitative data is presented in structured tables, and key processes are visualized using diagrams to facilitate understanding.
Chemical Structure and Properties
This compound, systematically named 5-(1,1-dimethylethyl)benzene-1,2,3-triol, is an aromatic organic compound. Its structure consists of a benzene (B151609) ring substituted with three hydroxyl groups (a pyrogallol moiety) and a tert-butyl group.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in Table 1. This data is essential for understanding its behavior in various solvents and experimental conditions.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₄O₃ | [1][2][3] |
| Molecular Weight | 182.22 g/mol | [1][3][4] |
| CAS Number | 20481-17-8 | [1][2][3] |
| IUPAC Name | 5-tert-butylbenzene-1,2,3-triol | [3] |
| Melting Point | 133-135 °C | [5] |
| Boiling Point | 150-156 °C at 3 mmHg | [5] |
| Elemental Analysis | C: 79.95%, H: 9.40% (calculated) | [5] |
| C: 79.26%, H: 9.28% (observed) | [5] |
Experimental Protocols
Synthesis of this compound
The following protocol is based on a method described in the patent literature for the production of pyrogallol and its derivatives.[5] This process involves the hydrolysis of 2,6-diamino-4-tert-butyl-phenol dihydrochloride (B599025) in an aqueous solution under heat and pressure.
Materials:
-
2,6-diamino-4-tert-butyl-phenol dihydrochloride
-
Deionized water
-
Nitrogen gas
-
Titanium autoclave (10 L)
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Charge a 10 L titanium autoclave with 177.2 g of 2,6-diamino-4-tert-butyl-phenol dihydrochloride and 2978 g of deionized water.
-
Seal the autoclave and purge the headspace with nitrogen gas, then pressurize to 10 kg/cm ².
-
Heat the reaction vessel to 250 °C and maintain this temperature for 8 hours with stirring.
-
After the reaction is complete, cool the autoclave to room temperature and safely vent the pressure.
-
Transfer the resulting aqueous solution to a round-bottom flask and evaporate to dryness using a rotary evaporator. This will yield a mixture of the organic product and ammonium (B1175870) chloride.
-
Extract the residue with methanol to dissolve the organic components.
-
Filter the methanol extract to remove any insoluble inorganic salts.
-
Distill the methanol extract at atmospheric pressure to remove the bulk of the methanol solvent.
-
Perform a vacuum distillation on the remaining residue. Collect the fraction boiling at 150-156 °C under a pressure of 3 mmHg. This fraction is this compound.
-
The identity and purity of the product can be confirmed by melting point analysis (expected: 133-135 °C) and elemental analysis.
Analytical Workflow
A general workflow for the analysis and characterization of synthesized this compound is outlined below.
1. Gas Chromatography-Mass Spectrometry (GC-MS):
-
Purpose: To determine the purity of the synthesized compound and confirm its molecular weight.
-
Methodology: A small amount of the sample is dissolved in a suitable solvent (e.g., methanol or dichloromethane) and injected into a gas chromatograph. A non-polar capillary column, such as a VF-5 MS, can be used.[1] A temperature ramp program (e.g., starting at 60 °C and increasing to 280 °C) is employed to separate the components. The eluent is then introduced into a mass spectrometer to obtain the mass spectrum of the compound. The expected molecular ion peak would be at m/z = 182.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To elucidate the chemical structure of the compound by identifying the different types of protons and carbons and their connectivity.
-
Methodology: The purified compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Both ¹H NMR and ¹³C NMR spectra are acquired. The ¹H NMR spectrum is expected to show signals for the aromatic protons and the tert-butyl protons. The ¹³C NMR spectrum will show signals for the aromatic carbons and the carbons of the tert-butyl group.
3. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To identify the functional groups present in the molecule.
-
Methodology: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or it can be mixed with KBr to form a pellet. The FTIR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups, and absorptions in the aromatic region (around 1450-1600 cm⁻¹ for C=C stretching and below 900 cm⁻¹ for C-H bending).
Inferred Biological Activity and Signaling
While direct studies on the biological activity and signaling pathways of this compound are limited in the available literature, its chemical structure allows for informed inferences. The parent compound, pyrogallol, is a known antioxidant.[6] Additionally, the presence of a tert-butyl group on a phenolic ring is known to enhance antioxidant activity by stabilizing the resulting phenoxy radical.[7] Therefore, it is highly probable that this compound functions as an antioxidant.
The primary mechanism of action for phenolic antioxidants is through the donation of a hydrogen atom from one of the hydroxyl groups to a free radical, thereby neutralizing the radical and preventing it from causing cellular damage. This process is depicted in the following diagram.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound | C10H14O3 | CID 597592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Sec-butylpyrogallol | C10H14O3 | CID 592841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US3932538A - Process for producing pyrogallol and derivatives thereof - Google Patents [patents.google.com]
- 6. Acethylcholinesterase inhibitory potential and antioxidant properties of pyrogallol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis and Purification of 5-tert-Butylpyrogallol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 5-tert-Butylpyrogallol (5-tBP), a substituted pyrogallol (B1678534) derivative of interest in various fields of chemical and pharmaceutical research. This document details established synthetic methodologies, purification protocols, and analytical characterization data to support researchers in the preparation of high-purity 5-tBP.
Introduction
This compound, also known as 5-(1,1-dimethylethyl)-1,2,3-benzenetriol, is an aromatic organic compound featuring a pyrogallol core substituted with a bulky tert-butyl group. The introduction of the tert-butyl group can modify the physicochemical properties of the parent pyrogallol molecule, influencing its solubility, reactivity, and biological activity. As with other phenolic compounds, 5-tBP is of interest for its potential antioxidant properties and as a building block in the synthesis of more complex molecules. This guide outlines two primary synthetic routes and subsequent purification strategies to obtain 5-tBP.
Synthesis of this compound
Two main synthetic pathways for the preparation of this compound are described: the hydrolysis of a substituted diaminophenol and the direct Friedel-Crafts alkylation of pyrogallol.
Method 1: Hydrolysis of 2,6-Diamino-4-tert-butylphenol Dihydrochloride (B599025)
This method, detailed in U.S. Patent 3,932,538, involves the high-temperature hydrolysis of 2,6-diamino-4-tert-butylphenol dihydrochloride in an aqueous solution. The reaction proceeds via the substitution of the amino groups with hydroxyl groups.
Experimental Protocol:
-
Reaction Setup: A solution of 2,6-diamino-4-tert-butylphenol dihydrochloride in water is prepared. The concentration should be carefully controlled, as high concentrations can lead to resinification and a decrease in yield.[1]
-
Reaction Conditions: The aqueous solution is heated in a sealed reaction vessel under an inert atmosphere (e.g., nitrogen) to a temperature of 250°C for 8 hours.[1]
-
Work-up: After the reaction is complete, the aqueous solution is evaporated to dryness. The resulting residue, a mixture of the product and ammonium (B1175870) chloride, is then extracted with a suitable organic solvent such as methanol.[1]
Quantitative Data:
The following table summarizes the reaction conditions and yields reported for this method.[1]
| Starting Material | Concentration (wt%) | Temperature (°C) | Time (h) | Yield of this compound (%) |
| 2,6-Diamino-4-tert-butylphenol dihydrochloride | ~5.6 | 250 | 8 | 6.5 |
| 2,6-Diamino-4-tert-butylanisole dihydrochloride | ~6.3 | 250 | 8 | 8.3 |
Logical Workflow for Hydrolysis Method:
References
5-tert-Butylpyrogallol (CAS: 20481-17-8): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of 5-tert-Butylpyrogallol (CAS number 20481-17-8), a substituted pyrogallol (B1678534) derivative. The document consolidates available data on its physicochemical properties, synthesis, spectral characteristics, and safety and handling protocols. While direct experimental evidence for the biological activity of this compound is limited, this guide also explores its potential pharmacological relevance based on the known activities of the parent compound, pyrogallol, and other related phenolic compounds. This information is intended to serve as a valuable resource for researchers in chemistry, pharmacology, and drug discovery.
Chemical and Physical Properties
This compound, systematically named 5-(1,1-dimethylethyl)-1,2,3-benzenetriol, is a crystalline solid.[1] The introduction of the bulky tert-butyl group to the pyrogallol backbone significantly influences its physical and chemical characteristics. A summary of its key properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 20481-17-8 | [2][3][4][5][6] |
| Molecular Formula | C₁₀H₁₄O₃ | [2][6] |
| Molecular Weight | 182.22 g/mol | [2][6] |
| IUPAC Name | 5-(tert-butyl)benzene-1,2,3-triol | [2] |
| Synonyms | 5-tert-Butyl-1,2,3-benzenetriol, 5-t-Butylpyrogallol | [2][5] |
| Melting Point | 133-136 °C | [5] |
| Boiling Point | 348.4 °C at 760 mmHg (Predicted) | [5] |
| Density | 1.203 g/cm³ (Predicted) | [5] |
| Flash Point | 171.8 °C | |
| Appearance | Crystalline solid | |
| Solubility | Data not available | |
| pKa | 9.41 ± 0.15 (Predicted) | [5] |
Synthesis of this compound
The primary method for the laboratory synthesis of this compound is the Friedel-Crafts alkylation of pyrogallol with a tert-butylating agent, typically tert-butanol (B103910), in the presence of a strong acid catalyst such as sulfuric acid.
Experimental Protocol: Friedel-Crafts Alkylation
This protocol is a generalized procedure based on established methods for Friedel-Crafts alkylation of phenolic compounds.
Materials:
-
Pyrogallol
-
tert-Butanol
-
Concentrated Sulfuric Acid
-
Glacial Acetic Acid
-
Ice
-
Cold Water
-
Cold Methanol (B129727)
-
Dichloromethane (for extraction)
-
Anhydrous Sodium Sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, beaker, separatory funnel)
-
Stirring and heating apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve pyrogallol in a suitable solvent such as glacial acetic acid.
-
Add tert-butanol to the solution.
-
Cool the flask in an ice bath.
-
Slowly add concentrated sulfuric acid dropwise to the stirred solution, maintaining a low temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the completion of the reaction.
-
Pour the reaction mixture over ice water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash with cold water, followed by a small amount of cold methanol to remove impurities.
-
The crude product can be further purified by recrystallization from an appropriate solvent or by column chromatography on silica (B1680970) gel.
DOT Diagram: Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Spectroscopic Data
Mass Spectrometry
The electron ionization mass spectrum of this compound shows a molecular ion peak at m/z 182. The fragmentation pattern is characteristic of a tert-butylated aromatic compound. The base peak is typically observed at m/z 167, corresponding to the loss of a methyl group ([M-15]⁺). Another significant fragment is seen at m/z 139.[2]
DOT Diagram: Mass Spectrometry Fragmentation
Caption: Proposed fragmentation pathway for this compound in MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Expected signals would include a singlet for the nine equivalent protons of the tert-butyl group, signals for the two aromatic protons, and broad singlets for the three hydroxyl protons.
-
¹³C NMR: Expected signals would include those for the quaternary carbon and the three methyl carbons of the tert-butyl group, as well as signals for the six carbons of the aromatic ring (three substituted and three unsubstituted).
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands:
-
A broad band in the region of 3200-3550 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups.
-
C-H stretching bands for the aromatic and aliphatic protons around 2850-3100 cm⁻¹.
-
C=C stretching bands for the aromatic ring in the 1500-1700 cm⁻¹ region.
-
C-O stretching bands in the 1000-1300 cm⁻¹ region.
Biological Activity and Potential Applications
Direct experimental data on the biological activities of this compound are scarce in the reviewed literature. However, the well-documented pharmacological profiles of pyrogallol and other tert-butylated phenols provide a basis for inferring its potential activities.
The parent molecule, pyrogallol, is known to possess antioxidant, anti-inflammatory, and anticancer properties. These activities are often attributed to its ability to scavenge free radicals and modulate cellular signaling pathways. The introduction of a lipophilic tert-butyl group may enhance the compound's ability to penetrate cell membranes, potentially modifying its biological activity and pharmacokinetic profile.
DOT Diagram: Inferred Biological Activities
Caption: Hypothesized biological activities of this compound.
Safety and Handling
This compound is classified as an irritant.[2] It is harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[2]
Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a dry and well-ventilated place.
First Aid:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
In case of skin contact: Wash with plenty of soap and water.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
-
If swallowed: Call a poison center or doctor if you feel unwell.
Conclusion
This compound is a readily synthesizable derivative of pyrogallol with distinct physicochemical properties. While its biological profile is not yet well-defined, its structural relationship to known bioactive phenolic compounds suggests potential for further investigation in the fields of medicinal chemistry and drug discovery. This guide provides a foundational resource to support such future research endeavors.
References
Spectroscopic Profile of 5-tert-Butylpyrogallol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5-tert-Butylpyrogallol (5-(tert-butyl)benzene-1,2,3-triol), a substituted pyrogallol (B1678534) derivative of interest in various research and development applications. This document outlines predicted and reported spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), presented in a clear, tabular format for ease of reference. Detailed, generalized experimental protocols for obtaining such data are also provided, alongside a visual representation of the spectroscopic analysis workflow.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound. It is important to note that while some mass spectrometry data is available from public databases, the NMR and IR data are largely based on predictive models and typical values for related phenolic compounds due to the limited availability of experimentally derived spectra in the public domain.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1.1.1. 1H NMR (Proton NMR)
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the hydroxyl protons, and the protons of the tert-butyl group. The chemical shifts (δ) are influenced by the electron-donating effects of the hydroxyl and tert-butyl groups.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic CH | 6.5 - 7.0 | Singlet | 2H |
| Hydroxyl OH | 4.0 - 7.0 (broad) | Singlet | 3H |
| tert-Butyl CH3 | ~1.3 | Singlet | 9H |
1.1.2. 13C NMR (Carbon-13 NMR)
The 13C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are influenced by the nature of the substituents on the aromatic ring.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Quaternary C (tert-butyl) | 30 - 35 |
| C-OH | 140 - 155 |
| C-tert-butyl | 135 - 145 |
| Aromatic CH | 105 - 115 |
| C(CH3)3 | 30 - 35 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the presence of strong absorptions corresponding to the hydroxyl and aromatic functionalities.
| Functional Group | Typical Absorption Range (cm-1) | Intensity |
| O-H Stretch (phenolic, H-bonded) | 3200 - 3600 | Strong, Broad |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |
| C=C Stretch (aromatic) | 1500 - 1600 | Medium-Strong |
| C-O Stretch (phenol) | 1150 - 1250 | Strong |
| C-H Bend (aromatic) | 800 - 900 | Strong |
Mass Spectrometry (MS)
Mass spectrometry data from GC-MS analysis is available in public databases. The fragmentation pattern is characteristic of a substituted aromatic compound.
| m/z | Relative Intensity (%) | Proposed Fragment |
| 182 | Base Peak | [M]+ (Molecular Ion) |
| 167 | High | [M - CH3]+ |
| 139 | Medium | [M - C3H7]+ |
| 115 | Low | Further Fragmentation |
Experimental Protocols
The following sections detail generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of phenolic compounds.
NMR Spectroscopy
Objective: To obtain high-resolution 1H and 13C NMR spectra of this compound.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, or Acetone-d6). The choice of solvent can affect the chemical shifts, particularly of the hydroxyl protons.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
1H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
13C NMR Acquisition:
-
Acquire a proton-decoupled 13C spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
Reference the spectrum to the solvent peak.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak integration (for 1H NMR).
Infrared (IR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of this compound to identify its functional groups.
Methodology:
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample holder (ATR crystal or KBr pellet holder).
-
Record the sample spectrum over a range of 4000-400 cm-1.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Introduction and Ionization:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Dissolve the sample in a volatile solvent (e.g., dichloromethane, methanol) and inject it into a gas chromatograph coupled to a mass spectrometer. Electron Ionization (EI) at 70 eV is a common ionization method.
-
Direct Infusion: Dissolve the sample in a suitable solvent and introduce it directly into the mass spectrometer using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
-
Instrumentation: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.
-
Acquisition:
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu).
-
For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed to fragment specific ions.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
Visualization of Spectroscopic Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: A generalized workflow for the spectroscopic analysis of this compound.
An In-Depth Technical Guide on the Thermal Stability and Decomposition of 5-tert-Butylpyrogallol
Disclaimer: As of the time of this writing, specific experimental data on the thermal stability and decomposition of 5-tert-Butylpyrogallol is not extensively available in peer-reviewed literature. This guide has been compiled by leveraging data from structurally similar compounds, namely pyrogallol (B1678534) and 4-tert-butylphenol (B1678320), to provide a comprehensive and predictive overview for researchers, scientists, and drug development professionals.
Introduction
This compound is a phenolic compound characterized by a pyrogallol (1,2,3-trihydroxybenzene) core with a tert-butyl substituent. This structure imparts unique properties, including antioxidant capabilities and potential applications in pharmaceuticals and material science. Understanding the thermal stability and decomposition profile of this compound is critical for its safe handling, processing, and for predicting its performance in various applications, particularly those involving elevated temperatures.
This technical guide provides a detailed analysis of the expected thermal behavior of this compound based on the known thermal properties of pyrogallol and tert-butylated phenols. It covers the anticipated thermal decomposition pathways, quantitative data from analogous compounds, and detailed experimental protocols for thermal analysis.
Predicted Thermal Decomposition Profile
The thermal decomposition of this compound in an inert atmosphere is anticipated to be a multi-stage process. The presence of both the pyrogallol ring and the tert-butyl group suggests a sequential degradation.
Stage 1: Decomposition of the tert-Butyl Group The initial stage of decomposition is expected to involve the cleavage of the tert-butyl group. This is a common thermal degradation pathway for compounds containing this substituent. The C-C bond between the aromatic ring and the tert-butyl group is weaker than the bonds within the aromatic ring itself. This cleavage likely results in the formation of isobutylene (B52900) gas and a pyrogallol radical. This stage is predicted to occur at temperatures ranging from approximately 140°C to 250°C.
Stage 2: Decomposition of the Pyrogallol Ring Following the loss of the tert-butyl group, the remaining pyrogallol structure will undergo further decomposition at higher temperatures. This process is more complex and involves the cleavage of the aromatic ring and the loss of hydroxyl groups. The decomposition of the pyrogallol ring is expected to occur in multiple steps over a broader temperature range, typically from 200°C to over 600°C, leading to the formation of various smaller volatile compounds and a stable char residue.
Quantitative Thermal Analysis Data (Based on Analogous Compounds)
To provide a quantitative understanding of the thermal stability of this compound, the following tables summarize the thermal decomposition data for pyrogallol and 4-tert-butylphenol, which serve as structural analogues.
Table 1: Thermogravimetric Analysis (TGA) Data for Pyrogallol and 4-tert-Butylphenol
| Compound | Decomposition Stage | Temperature Range (°C) | Weight Loss (%) |
| Pyrogallol | 1 | 150 - 250 | ~ 30 |
| 2 | 250 - 400 | ~ 40 | |
| 3 | 400 - 650 | ~ 20 | |
| 4-tert-Butylphenol | 1 | 137 - 204 | ~ 58 |
Note: Data for pyrogallol is estimated from typical TGA curves of polyhydroxy phenols. Data for 4-tert-butylphenol is derived from published studies.
Table 2: Differential Scanning Calorimetry (DSC) Data for Pyrogallol and 4-tert-Butylphenol
| Compound | Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
| Pyrogallol | Melting | ~ 133 | ~ 135 | - |
| Decomposition | ~ 200 | - | Exothermic | |
| 4-tert-Butylphenol | Melting | ~ 99 | ~ 102 | - |
| Decomposition | ~ 142 | ~ 175 | Endothermic |
Note: The decomposition of pyrogallol is generally exothermic, while the initial decomposition of 4-tert-butylphenol, corresponding to the loss of the tert-butyl group, is reported as endothermic.
Experimental Protocols
The following are detailed methodologies for conducting the key experiments to determine the thermal stability and decomposition of a compound like this compound.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature and weight loss profile of the sample as it is heated in a controlled atmosphere.
Instrumentation: A calibrated thermogravimetric analyzer.
Procedure:
-
Accurately weigh 5-10 mg of the this compound sample into a ceramic or platinum TGA pan.
-
Place the pan in the TGA furnace.
-
Purge the furnace with a high-purity inert gas (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min for at least 30 minutes to establish an inert atmosphere.
-
Heat the sample from ambient temperature to 800°C at a constant heating rate of 10 °C/min.
-
Record the mass of the sample as a function of temperature.
-
Analyze the resulting TGA curve (and its first derivative, the DTG curve) to determine the onset temperature of decomposition, the temperatures of maximum decomposition rates for each stage, and the percentage of weight loss for each stage.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions in the sample as a function of temperature.
Instrumentation: A calibrated differential scanning calorimeter.
Procedure:
-
Accurately weigh 2-5 mg of the this compound sample into an aluminum DSC pan.
-
Hermetically seal the pan to contain any evolved gases during the initial stages of decomposition.
-
Place the sample pan and an empty, sealed reference pan into the DSC cell.
-
Purge the DSC cell with a high-purity inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.
-
Heat the sample from ambient temperature to a temperature beyond its final decomposition point (e.g., 400°C) at a constant heating rate of 10 °C/min.
-
Record the differential heat flow between the sample and the reference.
-
Analyze the resulting DSC thermogram to identify endothermic events (e.g., melting) and exothermic events (decomposition), and to determine the temperatures and enthalpy changes associated with these transitions.
Evolved Gas Analysis (EGA) using TGA-MS or Pyrolysis-GC/MS
Objective: To identify the volatile products evolved during the thermal decomposition of the sample.
Instrumentation: A thermogravimetric analyzer coupled to a mass spectrometer (TGA-MS) or a pyrolyzer coupled to a gas chromatograph-mass spectrometer (Py-GC/MS).
Procedure (TGA-MS):
-
Perform a TGA experiment as described in section 4.1.
-
The evolved gases from the TGA furnace are transferred via a heated transfer line to the ion source of the mass spectrometer.
-
Acquire mass spectra continuously throughout the TGA run.
-
Correlate the evolution of specific mass-to-charge ratio (m/z) ions with the weight loss events observed in the TGA data to identify the decomposition products at each stage.
Procedure (Pyrolysis-GC/MS):
-
Place a small amount of the this compound sample (typically < 1 mg) into a pyrolysis tube.
-
Insert the tube into the pyrolyzer, which is interfaced with the GC-MS system.
-
Perform staged pyrolysis at temperatures corresponding to the decomposition stages identified by TGA (e.g., 250°C and 500°C).
-
The volatile pyrolysis products are separated by the gas chromatography column and subsequently identified by the mass spectrometer.
-
Analyze the mass spectra of the eluted compounds to identify the specific chemical structures of the decomposition products.
Mandatory Visualizations
The following diagrams illustrate the proposed experimental workflow and decomposition pathway for this compound.
Conclusion
While specific experimental data for this compound remains to be published, a robust understanding of its thermal stability and decomposition can be inferred from the behavior of its structural analogues, pyrogallol and 4-tert-butylphenol. The proposed multi-stage decomposition, initiated by the cleavage of the tert-butyl group followed by the degradation of the pyrogallol ring, provides a solid framework for predicting its thermal behavior. The experimental protocols detailed in this guide offer a clear roadmap for researchers to empirically determine the precise thermal properties of this compound. Such studies are essential for the safe and effective application of this compound in various scientific and industrial fields. Further research employing techniques such as TGA-MS and Pyrolysis-GC/MS is crucial to definitively identify the decomposition products and elucidate the detailed reaction mechanisms.
The Core Mechanism of 5-tert-Butylpyrogallol as a Polymerization Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uncontrolled free-radical polymerization is a significant challenge in the storage, transport, and processing of vinyl monomers such as styrene, acrylates, and vinyl chloride. The spontaneous, thermally, or photochemically initiated formation of polymer chains can lead to product degradation, increased viscosity, and dangerous exothermic runaway reactions. To ensure safety and maintain monomer purity, polymerization inhibitors are indispensable.
5-tert-Butylpyrogallol (t-BP), a derivative of pyrogallol, is a highly effective inhibitor belonging to the phenolic antioxidant class. Its unique structure, featuring three hydroxyl (-OH) groups on a benzene (B151609) ring with a sterically hindering tert-butyl group, provides a potent mechanism for neutralizing the free radicals that drive polymerization. This technical guide offers an in-depth exploration of the core mechanism of action of this compound, supported by theoretical data, detailed experimental protocols for its evaluation, and visual diagrams of the key pathways.
Core Mechanism of Action: A Multi-Stage Radical Scavenging Process
The efficacy of this compound as a polymerization inhibitor is rooted in its ability to interrupt the free-radical chain reaction. This process can be broken down into primary and secondary mechanisms.
Primary Inhibition: Hydrogen Atom Transfer (HAT)
Free-radical polymerization proceeds via a chain reaction involving initiation, propagation, and termination steps. The propagation phase, where a growing polymer chain with a terminal carbon-centered radical (P•) adds to a monomer molecule, is the primary target for inhibitors.
This compound functions as a chain-breaking antioxidant by donating a hydrogen atom from one of its labile hydroxyl groups to the active polymer radical (P•).[1] This reaction, known as Hydrogen Atom Transfer (HAT), effectively terminates the growing polymer chain by forming a stable, non-radical polymer molecule. Simultaneously, a this compound phenoxyl radical (t-BP•) is formed.[1]
P• + t-BP → PH + t-BP•
The key to the inhibitor's effectiveness lies in the stability of the resulting t-BP• radical. The unpaired electron on the oxygen atom is delocalized across the aromatic ring through resonance. Furthermore, the bulky tert-butyl group provides significant steric hindrance, which prevents the t-BP• radical from initiating a new polymer chain or reacting with a monomer. This high stability ensures that once a growing polymer chain is terminated, the inhibitor itself does not contribute to further polymerization. Theoretical studies using density functional theory (DFT) have confirmed that the HAT mechanism is the most thermodynamically and kinetically favorable pathway for radical scavenging by this compound.
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// Edges Initiator -> Radical [label="Decomposition"]; Radical -> PolymerRadical [label="Initiation\n+ Monomer (M)"]; PolymerRadical -> PolymerChain [label="Propagation\n+ Monomer (M)"]; PolymerChain -> PolymerRadical [style=dashed]; PolymerRadical -> TerminatedPolymer [label="Hydrogen Atom\nTransfer (HAT)", color="#4285F4", fontcolor="#202124"]; Inhibitor -> PolymerRadical [style=dashed, color="#4285F4"]; Inhibitor -> InhibitorRadical [label="Forms", style=dashed, color="#4285F4"]; InhibitorRadical -> NoPolymerization; TerminatedPolymer -> NoPolymerization; }
Figure 1: Primary inhibition mechanism of this compound via Hydrogen Atom Transfer (HAT).
Secondary Inhibition: Role of Quinones
The inhibitory action of phenolic compounds is often enhanced in the presence of dissolved oxygen. The stable phenoxyl radical (t-BP•) can react further, particularly with oxygen or other radicals, to form quinone or semi-quinone species. These resulting quinones are themselves potent polymerization inhibitors. They can terminate growing polymer radicals through addition reactions, forming stable adducts and providing a secondary pathway for removing radicals from the system.[1] This multi-stage inhibition contributes to the high efficiency of pyrogallol-based compounds.
Data Presentation
While extensive experimental data for this compound's performance in specific monomer systems is proprietary or limited in public literature, theoretical calculations provide valuable insights into its intrinsic radical-scavenging capabilities. The following table summarizes thermodynamic and kinetic parameters for the reaction of this compound (System A) with the hydroperoxyl radical (HOO•) via the favored HAT mechanism, as determined by DFT calculations.
| Parameter | Gas Phase | Toluene (Lipid Media) | Unit | Description |
| Reaction Enthalpy (ΔH) | -21.49 | -20.61 | kcal/mol | Indicates a highly exothermic and favorable reaction. |
| Gibbs Free Energy (ΔG) | -21.75 | -20.87 | kcal/mol | Indicates a spontaneous reaction. |
| Activation Energy (Ea) | 6.77 | 9.09 | kcal/mol | Represents the kinetic barrier to the reaction. |
| Rate Constant (k) | 1.15 x 10⁸ | 2.59 x 10⁵ | M⁻¹s⁻¹ | Theoretical rate of reaction with HOO• radical. |
| Data derived from theoretical DFT studies on 5-tert-butylbenzene-1,2,3-triol. |
Experimental Protocols
Evaluating the efficacy of a polymerization inhibitor requires standardized experimental procedures. Below are detailed protocols for key assays used to characterize the mechanism and performance of inhibitors like this compound.
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Run [label="3. Data Acquisition", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sub_Run1 [label="Initiate Polymerization", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; sub_Run2 [label="Monitor Change vs. Time\n(Volume, Absorbance, etc.)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Analysis [label="4. Data Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; sub_Analysis1 [label="Plot % Conversion vs. Time", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; sub_Analysis2 [label="Determine Induction Period", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; sub_Analysis3 [label="Calculate Inhibition Efficiency", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Prep -> Setup; Setup -> Run; Run -> Analysis; Prep -> sub_Prep1 [style=invis]; Prep -> sub_Prep2 [style=invis]; Prep -> sub_Prep3 [style=invis]; Setup -> sub_Setup1 [style=invis]; Setup -> sub_Setup2 [style=invis]; Setup -> sub_Setup3 [style=invis]; Run -> sub_Run1 [style=invis]; Run -> sub_Run2 [style=invis]; Analysis -> sub_Analysis1 [style=invis]; Analysis -> sub_Analysis2 [style=invis]; Analysis -> sub_Analysis3 [style=invis]; }
Figure 2: General experimental workflow for measuring polymerization inhibition performance.
Protocol 1: Determination of Inhibition via Induction Period
This method measures the time during which polymerization is effectively suppressed by the inhibitor.
-
Materials and Reagents:
-
Monomer (e.g., Styrene), purified by passing through an alumina (B75360) column to remove storage inhibitor.
-
Initiator (e.g., Azobisisobutyronitrile - AIBN).
-
This compound.
-
Solvent (e.g., Toluene), if required.
-
Control inhibitor (e.g., Butylated hydroxytoluene - BHT).
-
Nitrogen gas (high purity).
-
-
Apparatus:
-
Dilatometer or spectrophotometer/colorimeter.
-
Constant temperature water bath or heating block.
-
Schlenk line or glove box for inert atmosphere.
-
-
Procedure:
-
Prepare a stock solution of the initiator (e.g., 0.1 M AIBN in toluene).
-
Prepare stock solutions of this compound and the control inhibitor at various concentrations (e.g., 1 mM, 5 mM, 10 mM).
-
In a reaction vessel (e.g., dilatometer bulb or cuvette), add a precise volume of the purified monomer.
-
Add the desired volume of the inhibitor stock solution to achieve the target concentration (e.g., 100 ppm). Prepare a control sample with no inhibitor.
-
Seal the vessel and deoxygenate the mixture by bubbling with nitrogen for 15-20 minutes or by several freeze-pump-thaw cycles.
-
Place the vessel in the constant temperature bath set to the desired reaction temperature (e.g., 60°C). Allow it to thermally equilibrate.
-
Initiate the polymerization by injecting a precise volume of the deoxygenated initiator stock solution.
-
Immediately begin monitoring the reaction.
-
Dilatometry: Record the change in volume (meniscus height) over time. Polymerization leads to a volume contraction.
-
Spectrophotometry: Monitor the disappearance of a colored radical or the increase in turbidity at a specific wavelength.
-
-
Continue recording data until the polymerization rate in the inhibited sample becomes parallel to the uninhibited control rate.
-
-
Data Analysis:
-
Plot the percentage of monomer conversion (calculated from volume change or other metrics) versus time.
-
The induction period is the time from initiation until a noticeable and steady rate of polymerization begins. It is determined by extrapolating the linear (steady-state polymerization) portion of the curve back to the time axis at zero conversion.
-
Compare the induction periods for different concentrations of this compound and the control inhibitor.
-
Protocol 2: Electron Spin Resonance (ESR) Spectroscopy for Phenoxyl Radical Detection
ESR (or EPR) is a direct technique to detect and characterize the stable phenoxyl radical formed from this compound, confirming the HAT mechanism.
-
Materials and Reagents:
-
This compound.
-
Stable radical source (e.g., 2,2-diphenyl-1-picrylhydrazyl - DPPH, or a system to generate peroxyl radicals).
-
Spin trapping agent (e.g., 5,5-Dimethyl-1-pyrroline N-oxide - DMPO), optional, for detecting transient radicals.
-
High-purity, degassed solvent (e.g., Toluene, Acetonitrile).
-
-
Apparatus:
-
ESR/EPR Spectrometer.
-
Quartz ESR flat cell or capillary tube.
-
Inert atmosphere setup (glove box or Schlenk line).
-
-
Procedure:
-
Prepare a solution of this compound (e.g., 10 mM) in the chosen solvent under an inert atmosphere.
-
Prepare a solution of the radical source (e.g., 1 mM DPPH).
-
In the ESR tube, mix the this compound solution with the radical source solution.
-
Immediately place the sample into the ESR spectrometer cavity.
-
Record the ESR spectrum. Typical parameters for phenoxyl radicals include a microwave frequency of ~9.5 GHz (X-band) and a magnetic field sweep around 3400 Gauss.
-
Acquire spectra over time to monitor the formation and decay of the radical species.
-
-
Data Analysis:
-
Analyze the resulting spectrum. The number of lines, their splitting pattern (hyperfine coupling constants), and the g-factor are characteristic of the radical's structure.
-
The spectrum should be consistent with a phenoxyl radical, showing hyperfine coupling to the remaining aromatic protons.
-
The stability (persistence) of the signal over time confirms the formation of a long-lived, stable radical, which is the hallmark of an effective phenolic inhibitor.
-
Conclusion
This compound is a highly efficient polymerization inhibitor that operates primarily through a Hydrogen Atom Transfer (HAT) mechanism.[1] It effectively terminates growing polymer chains by donating a hydrogen atom, leading to the formation of a resonance-stabilized and sterically hindered phenoxyl radical. This stable radical is incapable of initiating new polymer chains, thereby breaking the kinetic chain of polymerization.[1] Its performance can be further enhanced by secondary reactions involving the formation of inhibitory quinone species. The combination of these attributes makes this compound a robust and reliable solution for preventing unwanted polymerization in a variety of industrial applications. The experimental protocols outlined in this guide provide a framework for the quantitative evaluation and mechanistic confirmation of its inhibitory properties.
References
The Antioxidant Potential of Pyrogallol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the antioxidant properties of pyrogallol (B1678534) derivatives. Pyrogallol (1,2,3-trihydroxybenzene) and its derivatives are a class of phenolic compounds recognized for their potent free radical scavenging capabilities, making them subjects of significant interest in the fields of pharmacology, food science, and materials science. This document summarizes quantitative antioxidant data, details key experimental methodologies, and visualizes the underlying molecular pathways to serve as a comprehensive resource for professionals in research and development.
Introduction to Pyrogallol and its Antioxidant Mechanism
Pyrogallol's antioxidant activity is primarily attributed to its three hydroxyl (-OH) groups attached to a benzene (B151609) ring. These hydroxyl groups can readily donate hydrogen atoms to neutralize free radicals, thereby interrupting the chain reactions of oxidation that can lead to cellular damage. The resulting phenoxy radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring. The general mechanism of radical scavenging by pyrogallol derivatives involves the transfer of a hydrogen atom from a hydroxyl group to a radical species (R•), as depicted in the following workflow.
Caption: General mechanism of free radical scavenging by a pyrogallol derivative.
Quantitative Antioxidant Activity of Pyrogallol Derivatives
The antioxidant efficacy of pyrogallol and its derivatives has been quantified using various in vitro assays. The following tables summarize the available data, primarily focusing on the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, a common method for evaluating antioxidant potential.
Table 1: DPPH Radical Scavenging Activity of Pyrogallol and its Derivatives
| Compound | Concentration (µM) | % Inhibition | IC50 (µg/mL) | Reference |
| Pyrogallol | 500 | 92.77 | - | [1] |
| Pyrogallol Dimer | 500 | 40.37 | - | [1] |
| Pyrogallol[2]arene Derivative | - | 65.81 | - | [3] |
| Resorcin[2]arene Derivative | - | 59.79 | - | [3] |
Table 2: Antioxidant Activity of a Synthesized Pyrogallol Derivative in Biodiesel
| Antioxidant | Solubility in Biodiesel (ppm) | Rancimat Induction Period (hours) | Reference |
| Pyrogallol | < 1500 | - | [2] |
| Pyrogallol Derivative | > 2500 | Higher than pyrogallol | [2] |
| tert-Butylhydroquinone (TBHQ) | - | - | [2] |
| Gallic Acid | - | - | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the antioxidant properties of pyrogallol derivatives.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[4] This neutralization of the radical leads to a color change from violet to yellow, which is measured spectrophotometrically.[4]
Protocol:
-
Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in an amber bottle at 4°C.[4]
-
Test Samples: Prepare a stock solution of the pyrogallol derivative in a suitable solvent (e.g., methanol). Create a series of dilutions from this stock.
-
Standard: Prepare a series of dilutions of a standard antioxidant like ascorbic acid or Trolox.
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of the test sample or standard at various concentrations to the wells of a 96-well plate.
-
Add 100 µL of the DPPH working solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Acontrol - Asample) / Acontrol] x 100 Where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance of the sample with the DPPH solution.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
-
Caption: Experimental workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
The ABTS assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.
Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.
-
Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water to a final concentration of 2.45 mM.
-
ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical.[5] Dilute the ABTS•+ solution with ethanol (B145695) or buffer to an absorbance of 0.70 ± 0.02 at 734 nm before use.
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of the test sample or standard (e.g., Trolox) at various concentrations to the wells.
-
Add 180 µL of the diluted ABTS•+ working solution to each well.[4]
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of ABTS radical scavenging activity is calculated similarly to the DPPH assay.
-
The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Caption: Experimental workflow for the ABTS radical scavenging assay.
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the antioxidant activity of compounds in a biologically relevant system, such as a cell culture. It assesses the ability of a compound to prevent the oxidation of a fluorescent probe within the cells.
Protocol:
-
Cell Culture:
-
Culture a suitable cell line (e.g., HepG2 or Caco-2) in a 96-well plate until confluent.[6]
-
-
Assay Procedure:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells with the pyrogallol derivative and the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 1 hour at 37°C.[4]
-
Wash the cells to remove the compounds that were not taken up.
-
Add a radical initiator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), to induce oxidative stress.
-
Immediately measure the fluorescence kinetically over a period of time (e.g., every 5 minutes for 1 hour) using a fluorescence plate reader (excitation ~485 nm, emission ~538 nm).[4]
-
-
Calculation:
-
The antioxidant activity is determined by comparing the fluorescence in the cells treated with the pyrogallol derivative to the control cells (treated with the radical initiator but no antioxidant). A lower fluorescence indicates higher antioxidant activity.
-
The results are often expressed as quercetin (B1663063) equivalents (QE).
-
Signaling Pathways Modulated by Pyrogallol Derivatives
Beyond direct radical scavenging, pyrogallol and its derivatives can exert their antioxidant effects by modulating intracellular signaling pathways involved in the cellular response to oxidative stress. Two key pathways are the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.
Nrf2 Signaling Pathway
The Nrf2 pathway is a primary regulator of the endogenous antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or certain activators, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription. Pyrogallol has been shown to activate the Nrf2 pathway.[7]
Caption: Activation of the Nrf2 signaling pathway by pyrogallol derivatives.
MAPK Signaling Pathway
The MAPK signaling pathway is a crucial regulator of various cellular processes, including proliferation, differentiation, and apoptosis, and is also activated in response to oxidative stress. The main components of this pathway are the extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs. Pyrogallol has been shown to induce the production of reactive oxygen species (ROS), which can, in turn, activate MAPK signaling cascades.[8] The activation of JNK and p38 is often associated with pro-apoptotic responses to high levels of oxidative stress.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. Solubility and Antioxidant Potential of a Pyrogallol Derivative for Biodiesel Additive - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MAPK inhibitors enhance cell death in pyrogallol-treated human pulmonary fibroblast cells via increasing O2•- levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MAPK inhibitors enhance cell death in pyrogallol-treated human pulmonary fibroblast cells via increasing O2•− levels - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 5-tert-Butylpyrogallol in Radical Chain Reactions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Radical Chain Reactions and Antioxidants
Radical chain reactions are a fundamental class of chemical processes characterized by a series of self-propagating steps involving free radicals—atoms, molecules, or ions with unpaired valence electrons. These reactions typically consist of three distinct phases: initiation, propagation, and termination. The initiation phase involves the formation of free radicals, often induced by heat, light, or the presence of a radical initiator. In the propagation phase, these highly reactive radicals react with stable molecules to form new radicals, thus continuing the chain. The termination phase occurs when two radicals react with each other to form a stable, non-radical product.
In biological and industrial contexts, uncontrolled radical chain reactions can be detrimental. For instance, the peroxidation of lipids in cell membranes can lead to cellular damage and is implicated in a variety of diseases.[1] Similarly, the degradation of polymers through radical-mediated processes can compromise their structural integrity and performance.
Antioxidants are compounds that can inhibit or delay the oxidation of other molecules, often by terminating radical chain reactions. They achieve this by donating an electron or a hydrogen atom to a free radical, thereby neutralizing it and forming a relatively stable radical species that is less likely to propagate the chain reaction. Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are a particularly effective class of antioxidants.
5-tert-Butylpyrogallol: A Potent Radical Scavenger
This compound, also known as 5-tert-butylbenzene-1,2,3-triol, is a synthetic phenolic antioxidant. Its structure, featuring a pyrogallol (B1678534) backbone with a bulky tert-butyl group, is key to its efficacy as a radical scavenger. The three hydroxyl groups on the aromatic ring are the primary sites of antioxidant activity, while the tert-butyl group enhances its solubility in nonpolar media and provides steric hindrance that contributes to the stability of the resulting radical.
Mechanism of Action: Hydrogen Atom Transfer
Theoretical studies suggest that the primary mechanism by which this compound scavenges free radicals is through Hydrogen Atom Transfer (HAT).[2] In this process, a hydrogen atom is donated from one of the phenolic hydroxyl groups to a radical species (R•), effectively neutralizing the radical and terminating the chain reaction. The resulting this compound radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring and the remaining hydroxyl groups. The steric bulk of the tert-butyl group further shields the radical center, preventing it from readily participating in further reactions that could propagate a new chain.
Quantitative Assessment of Antioxidant Activity
While direct experimental quantitative data for this compound is limited in the available literature, the antioxidant capacity of its parent compound, pyrogallol, and other standard antioxidants provides a valuable comparative context. The half-maximal inhibitory concentration (IC50) is a common metric for antioxidant activity, representing the concentration of the antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates higher antioxidant potency.
Table 1: Comparative Antioxidant Activity (IC50 Values) from DPPH Radical Scavenging Assays
| Compound | IC50 (µM) | Reference |
| Pyrogallol | ~10-20 | [3] |
| Butylated Hydroxytoluene (BHT) | ~20-50 | [4] |
| Trolox | ~40-60 | [5] |
| Ascorbic Acid | ~25-45 | [5] |
Note: The IC50 values can vary depending on the specific experimental conditions.
Table 2: Inhibition of Lipid Peroxidation
| Compound (at 30 µg/mL) | Inhibition of Linoleic Acid Peroxidation (%) | Reference |
| Pyrogallol | 77.95 | [6] |
| Butylated Hydroxytoluene (BHT) | 89.97 | [6] |
| α-Tocopherol | 83.82 | [6] |
| Trolox | 91.85 | [6] |
Experimental Protocols for Evaluating Antioxidant Efficacy
The following are detailed methodologies for key experiments used to assess the radical scavenging and antioxidant properties of compounds like this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at approximately 517 nm is proportional to the radical scavenging activity of the antioxidant.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).
-
Preparation of Test Compound Solutions: Prepare a series of concentrations of this compound in methanol. A standard antioxidant, such as Trolox or ascorbic acid, should also be prepared at the same concentrations for comparison.
-
Reaction Mixture: In a 96-well plate, add 50 µL of each concentration of the test compound or standard to 150 µL of the DPPH solution. For the control, add 50 µL of methanol to 150 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100 Where Acontrol is the absorbance of the control and Asample is the absorbance of the test compound.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant properties of di-tert-butylhydroxylated flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dpph assay ic50: Topics by Science.gov [science.gov]
- 6. Acethylcholinesterase inhibitory potential and antioxidant properties of pyrogallol - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Utilizing 5-tert-Butylpyrogallol as a Potential Inhibitor of Acrylic Acid Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a framework for researchers to evaluate 5-tert-Butylpyrogallol as a polymerization inhibitor for acrylic acid. The protocols outlined below are adapted from established methods for testing other common inhibitors and can be used to generate comparative performance data.
Proposed Mechanism of Action
Phenolic compounds inhibit free-radical polymerization by donating a hydrogen atom from one of their hydroxyl groups to the propagating polymer radical (P•). This terminates the growing polymer chain and forms a more stable phenoxyl radical that is less likely to initiate new polymer chains. The presence of multiple hydroxyl groups in this compound, along with the electron-donating tert-butyl group, is expected to enhance its radical scavenging ability. The proposed mechanism involves the following steps:
-
Initiation: A radical initiator (I) decomposes to form primary radicals (R•), which then react with an acrylic acid monomer (M) to start a polymer chain (P•).
-
Propagation: The polymer radical (P•) reacts with other acrylic acid monomers, causing the chain to grow.
-
Inhibition: this compound (ArOH) donates a hydrogen atom to the propagating radical (P•), terminating the chain and forming a stable aryloxyl radical (ArO•).
The aryloxyl radical is stabilized by resonance and is generally not reactive enough to initiate new polymerization.
Diagram of the Proposed Inhibition Mechanism
Caption: Proposed free-radical scavenging mechanism of this compound.
Experimental Protocols
The following protocols are designed to assess the effectiveness of this compound as a polymerization inhibitor for acrylic acid. It is recommended to test it alongside known inhibitors to provide a benchmark for its performance.
This is a screening test to determine the induction period before the onset of polymerization at a constant temperature.
Materials and Equipment:
-
Freshly distilled, inhibitor-free acrylic acid
-
This compound
-
Standard inhibitors for comparison (e.g., MEHQ, PTZ)
-
Test tubes or small reaction vials
-
Constant temperature oil bath or heating block
-
Thermocouple or thermometer
-
Magnetic stirrer and stir bars (optional)
Procedure:
-
Preparation of Inhibitor Stock Solutions: Prepare 0.1% (w/w) stock solutions of this compound and other standard inhibitors in freshly distilled acrylic acid.
-
Sample Preparation: From the stock solutions, prepare test samples containing the desired final concentration of the inhibitor (e.g., 10, 50, 100, 200 ppm) in test tubes. Include a control sample with no inhibitor.
-
Experimental Setup: Place the test tubes in a constant temperature oil bath preheated to a specific temperature (e.g., 80°C, 100°C, or 120°C).
-
Observation: Monitor the samples visually for the first signs of polymerization, such as an increase in viscosity, formation of a gel, or the appearance of solid polymer. Record the time taken for polymerization to occur for each sample. This time is the induction period.
-
Data Analysis: Compare the induction periods for samples containing this compound with the control and the standard inhibitors. A longer induction period indicates better inhibition performance.
Diagram of the Isothermal Polymerization Onset Test Workflow
Application of 5-tert-Butylpyrogallol in Unsaturated Polyester Resins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-tert-Butylpyrogallol as a polymerization inhibitor in unsaturated polyester (B1180765) resins (UPRs). The information is intended to guide researchers and scientists in formulating and evaluating UPRs with controlled curing characteristics and enhanced storage stability.
Introduction
Unsaturated polyester resins are thermosetting polymers that cure through a free-radical polymerization mechanism, typically initiated by organic peroxides. The control of this polymerization process is critical to ensure a desirable shelf life of the resin and to achieve the intended properties of the cured product. Polymerization inhibitors are essential additives that prevent premature gelation and curing of the resin during storage and transport.[1]
This compound, a substituted phenolic compound, functions as an effective free-radical scavenger. Its pyrogallol (B1678534) moiety, with three hydroxyl groups, is highly active in donating hydrogen atoms to terminate propagating free radicals, thereby inhibiting the polymerization process.[2] This document outlines the application of this compound in UPRs, including its effects on curing behavior and storage stability, along with detailed experimental protocols for evaluation.
Mechanism of Action
The inhibitory effect of this compound is based on its ability to intercept and neutralize free radicals generated by the initiator (e.g., an organic peroxide) or through autoxidation of the resin. The phenolic hydroxyl groups readily donate a hydrogen atom to a propagating radical (ROO• or R•), forming a stable, non-radical polymer chain and a phenoxyl radical. This phenoxyl radical is significantly less reactive than the initial radicals and does not efficiently initiate new polymer chains, thus effectively terminating the chain reaction.[3][4] The resonance stabilization of the resulting phenoxyl radical contributes to its low reactivity.
Quantitative Data
While specific quantitative data for this compound in UPRs is not extensively available in the public domain, the following tables provide a representative summary of the expected performance based on the behavior of similar phenolic inhibitors like tert-butyl catechol (TBC) and mono-tert-butylhydroquinone (MTBHQ).[1][4] The actual performance of this compound should be determined experimentally.
Table 1: Effect of Inhibitor Concentration on Gel Time and Cure Time of a Standard Unsaturated Polyester Resin
| Inhibitor | Concentration (ppm) | Gel Time (minutes) at 25°C | Time to Peak Exotherm (minutes) at 25°C | Peak Exotherm (°C) |
| Control (No Inhibitor) | 0 | < 5 | < 10 | > 150 |
| This compound | 100 | Expected: 10 - 20 | Expected: 15 - 30 | Expected: 140 - 150 |
| 200 | Expected: 20 - 40 | Expected: 30 - 50 | Expected: 130 - 140 | |
| 300 | Expected: 40 - 60 | Expected: 50 - 70 | Expected: 120 - 130 | |
| tert-Butyl Catechol (TBC) | 200 | 25 | 40 | 135 |
Note: The values for this compound are hypothetical and intended for illustrative purposes. Actual values must be determined experimentally.
Table 2: Accelerated Storage Stability of Unsaturated Polyester Resin
| Inhibitor | Concentration (ppm) | Storage Temperature (°C) | Time to Gelation (days) |
| Control (No Inhibitor) | 0 | 60 | < 1 |
| This compound | 200 | 60 | Expected: > 30 |
| 300 | 60 | Expected: > 45 | |
| Mono-tert-butylhydroquinone (MTBHQ) | 200 | 60 | > 35 |
Note: The values for this compound are hypothetical and intended for illustrative purposes. Actual values must be determined experimentally.
Experimental Protocols
The following are detailed protocols for evaluating the performance of this compound as an inhibitor in unsaturated polyester resins.
Protocol for Determination of Gel Time and Curing Characteristics
Objective: To determine the effect of this compound concentration on the gel time, time to peak exotherm, and peak exotherm temperature of an unsaturated polyester resin at ambient temperature.
Materials:
-
Unsaturated polyester resin (standard grade)
-
Styrene (B11656) monomer
-
This compound
-
Cobalt naphthenate or cobalt octoate (accelerator, e.g., 6% solution)
-
Methyl ethyl ketone peroxide (MEKP) (initiator, e.g., 9% active oxygen)
-
Glass test tubes (18 x 150 mm)
-
Water bath or constant temperature block (25 ± 0.5°C)
-
Thermocouple or digital thermometer with a probe
-
Stopwatch
-
Disposable mixing cups and stirring rods
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the unsaturated polyester resin, typically diluted with styrene to the desired viscosity.
-
Prepare solutions of this compound in a small amount of styrene or directly in the resin at various concentrations (e.g., 100, 200, 300 ppm by weight of the resin). Ensure complete dissolution.
-
-
Gel Time Measurement:
-
For each concentration, weigh 100 g of the inhibited resin into a disposable mixing cup.
-
Add the specified amount of accelerator (e.g., 0.2 g of 6% cobalt naphthenate) and mix thoroughly for 30 seconds.
-
Acclimatize the mixture in the water bath at 25°C for 10 minutes.
-
Add the specified amount of initiator (e.g., 1.5 g of MEKP) and start the stopwatch immediately. Mix thoroughly for 1 minute.
-
Transfer approximately 10 g of the reacting mixture into a glass test tube and place it in the water bath.
-
Periodically probe the mixture with a clean stirring rod. The gel time is the time elapsed from the addition of the initiator until the resin becomes gelatinous and no longer flows.
-
-
Curing Exotherm Measurement:
-
Simultaneously with the gel time measurement, place the thermocouple probe into the center of the remaining resin mixture in the insulated mixing cup.
-
Record the temperature at regular intervals (e.g., every minute) until the peak temperature is reached and the temperature starts to drop.
-
The time to peak exotherm is the time from initiator addition to reaching the maximum temperature.
-
The peak exotherm is the maximum temperature reached during the curing process.
-
Protocol for Accelerated Storage Stability Testing
Objective: To evaluate the effectiveness of this compound in preventing premature gelation of the unsaturated polyester resin under accelerated storage conditions.[5][6][7]
Materials:
-
Uninhibited and inhibited unsaturated polyester resin samples
-
Screw-cap glass vials or small, sealed containers
-
Oven or incubator capable of maintaining a constant temperature (e.g., 54 ± 2°C or 60 ± 2°C)[5]
Procedure:
-
Sample Preparation:
-
Prepare resin samples with different concentrations of this compound (e.g., 200, 300 ppm) and an uninhibited control sample.
-
-
Storage:
-
Fill the glass vials to approximately 80% capacity with the resin samples, ensuring a small headspace.
-
Tightly seal the vials.
-
Place the vials in the oven at the selected accelerated storage temperature (e.g., 54°C).[5]
-
-
Observation:
-
Visually inspect the samples daily for any signs of gelation, such as an increase in viscosity, formation of a solid mass, or lack of flow when the vial is tilted.
-
Record the time (in days) it takes for each sample to gel. The test is concluded when the sample has gelled or after a predetermined period (e.g., 45 days).
-
Conclusion
This compound is a promising polymerization inhibitor for unsaturated polyester resins due to its efficient free-radical scavenging capabilities. Its incorporation into UPR formulations is expected to provide excellent control over gel time and significantly enhance storage stability. The provided protocols offer a standardized approach for researchers to evaluate and optimize the concentration of this compound for specific resin systems and application requirements. It is crucial to conduct thorough experimental evaluations to determine the precise performance characteristics of this compound in any given UPR formulation.
References
- 1. worldresearchersassociations.com [worldresearchersassociations.com]
- 2. Reactivity of phenolic compounds towards free radicals under in vitro conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solubility and Antioxidant Potential of a Pyrogallol Derivative for Biodiesel Additive | MDPI [mdpi.com]
- 4. turkchem.net [turkchem.net]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
Application Notes and Protocols: 5-tert-Butylpyrogallol as a Stabilizer for Vinyl Monomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-tert-Butylpyrogallol (TBP) is a phenolic antioxidant that serves as an effective stabilizer for vinyl monomers, preventing premature polymerization during storage and transportation. Its mechanism of action involves the interception of free radicals, which are responsible for initiating the polymerization chain reaction. This document provides detailed application notes and experimental protocols for utilizing TBP as a stabilizer for various vinyl monomers.
Mechanism of Action
Phenolic inhibitors like this compound function as chain-breaking antioxidants. The primary mechanism is Hydrogen Atom Transfer (HAT), where the hydroxyl group's hydrogen atom is donated to a growing polymer radical (P•). This reaction terminates the polymer chain by forming a stable, non-radical polymer molecule and a phenoxyl radical (ArO•).[1] The resulting phenoxyl radical is significantly less reactive due to resonance stabilization, preventing it from initiating a new polymer chain.[1] This process effectively breaks the kinetic chain of polymerization.[1] The phenoxyl radical can be further oxidized to quinones, which also act as secondary inhibitors.[1]
Caption: Mechanism of vinyl monomer stabilization by this compound (TBP).
Application Notes
This compound is effective in stabilizing a range of vinyl monomers, including styrenes, acrylates, and methacrylates. The required concentration of TBP can vary depending on the monomer, storage conditions (temperature, light exposure), and desired shelf life.
Typical Concentrations:
The recommended concentration of TBP typically ranges from 10 to 500 parts per million (ppm), by weight, of the monomer. For highly reactive monomers or extended storage periods, higher concentrations may be necessary.
Compatibility:
TBP is generally soluble in most organic monomers. It is crucial to ensure complete dissolution of the TBP in the monomer to achieve uniform stabilization. Mild agitation or warming can facilitate dissolution.
Removal Prior to Polymerization:
For most polymerization processes, the presence of TBP will inhibit the reaction. Therefore, it is typically removed from the monomer before use. Common removal methods include:
-
Column Chromatography: Passing the monomer through a column of activated alumina (B75360) or silica (B1680970) gel.
-
Washing with Alkaline Solution: Extracting the acidic phenolic inhibitor with a dilute aqueous solution of sodium hydroxide. This is followed by washing with deionized water to remove residual alkali and drying of the monomer.
Quantitative Data
The following table summarizes representative data on the effectiveness of this compound as a stabilizer for various vinyl monomers. Note: These values are illustrative and can vary based on experimental conditions.
| Monomer | TBP Concentration (ppm) | Storage Temperature (°C) | Induction Period (hours) at 100°C |
| Styrene | 15 | 25 | > 24 |
| Methyl Methacrylate | 50 | 25 | > 48 |
| Butyl Acrylate | 100 | 25 | > 72 |
| Vinyl Acetate | 25 | 25 | > 36 |
Experimental Protocols
Protocol 1: Determination of Inhibitor Effectiveness (Induction Period)
This protocol outlines a method to determine the effectiveness of TBP in preventing the polymerization of a vinyl monomer at an elevated temperature.
Materials:
-
Vinyl monomer (e.g., Styrene)
-
This compound (TBP)
-
Heating block or oil bath with temperature control
-
Test tubes or vials with screw caps
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Prepare a stock solution of TBP in the vinyl monomer at a known concentration (e.g., 1000 ppm).
-
Prepare a series of test samples by diluting the stock solution with the monomer to achieve the desired final TBP concentrations (e.g., 10, 25, 50, 100 ppm). Include a control sample with no TBP.
-
Transfer 5 mL of each sample into separate test tubes.
-
Purge each test tube with an inert gas for 5 minutes to remove oxygen, then seal tightly.
-
Place the test tubes in a heating block or oil bath pre-heated to a constant temperature (e.g., 100°C).
-
Monitor the samples visually for any signs of polymerization, such as an increase in viscosity, formation of a gel, or appearance of a solid polymer.
-
The induction period is the time elapsed until the first signs of polymerization are observed. Record the induction period for each TBP concentration.
References
Application Note & Protocol: Determining the Optimal Inhibitory Concentration of 5-tert-Butylpyrogallol
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-tert-Butylpyrogallol is a synthetic phenolic compound belonging to the pyrogallol (B1678534) class of antioxidants.[1][2] Phenolic compounds are widely recognized for their ability to scavenge free radicals and modulate enzymatic pathways involved in inflammation and oxidative stress.[3] Specifically, many phenolic agents have been identified as inhibitors of enzymes like 5-lipoxygenase (5-LOX), which plays a crucial role in the biosynthesis of leukotrienes, potent mediators of inflammation.[4][5] Determining the precise concentration at which a compound exerts its inhibitory effects is fundamental for its development as a potential therapeutic agent. The half-maximal inhibitory concentration (IC50) is a key quantitative measure used to define the potency of a substance in inhibiting a specific biological or biochemical function.
This document provides a detailed protocol for determining the optimal concentration of this compound for the inhibition of a relevant inflammatory enzyme, 5-lipoxygenase, as a representative example.
Proposed Signaling Pathway for Inhibition
5-Lipoxygenase (5-LOX) is the key enzyme in the biosynthetic pathway of leukotrienes, which are lipid mediators involved in inflammatory diseases.[6] The pathway begins with the release of arachidonic acid from the cell membrane, which is then converted by 5-LOX into leukotriene A4 (LTA4). LTA4 is subsequently metabolized to other leukotrienes that mediate inflammatory responses.[7] Phenolic antioxidants can inhibit 5-LOX, thereby blocking the production of these pro-inflammatory mediators.[4] The diagram below illustrates the 5-lipoxygenase signaling cascade, a plausible target for this compound.
References
- 1. Solubility and Antioxidant Potential of a Pyrogallol Derivative for Biodiesel Additive - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C10H14O3 | CID 597592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 5-lipoxygenase inhibitors and their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport [frontiersin.org]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Incorporating 5-tert-Butylpyrogallol into Polymer Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of methods for incorporating 5-tert-Butylpyrogallol, a highly effective phenolic antioxidant, into various polymer formulations to enhance their stability and performance. Detailed protocols for common incorporation techniques and evaluation of antioxidant efficacy are presented.
Introduction to this compound as a Polymer Additive
This compound is a synthetic phenolic antioxidant valued for its ability to protect polymeric materials from degradation.[1][2] Like other hindered phenols, its primary function is to interrupt the free-radical chain reactions that lead to the deterioration of polymer properties when exposed to heat, oxygen, and light during processing and end-use. The bulky tert-butyl group enhances the stability of the phenoxy radical formed after donating a hydrogen atom, preventing it from initiating new degradation chains. This stabilization is crucial for preserving the mechanical integrity, appearance, and service life of plastic products. While this compound shares mechanistic similarities with other phenolic antioxidants, its specific performance can vary depending on the polymer matrix and processing conditions.
Methods of Incorporation
The two primary methods for incorporating this compound into polymer formulations are melt blending and reactive extrusion.
Melt Blending
Melt blending is a widely used, straightforward method for physically dispersing additives into a polymer matrix. The polymer and antioxidant are mixed above the polymer's melting temperature, ensuring a homogenous distribution.
Protocol: Melt Blending of this compound with Polypropylene (B1209903) (PP)
This protocol describes a general procedure for incorporating this compound into polypropylene using a twin-screw extruder.
Materials and Equipment:
-
Polypropylene (PP) pellets
-
This compound powder
-
Twin-screw extruder
-
Gravimetric feeder
-
Strand pelletizer
-
Drying oven
Procedure:
-
Drying: Dry the PP pellets in a vacuum oven at 80°C for 4 hours to remove any residual moisture.
-
Premixing: Prepare a masterbatch by dry blending a higher concentration of this compound with a small amount of PP powder. This aids in achieving a more uniform final distribution. Alternatively, for small-scale experiments, the antioxidant can be directly added.
-
Extrusion:
-
Set the temperature profile of the extruder. A typical profile for PP is 180°C to 220°C from the feeding zone to the die.
-
Feed the PP pellets into the main hopper of the extruder using a gravimetric feeder.
-
Introduce the this compound masterbatch or powder into the extruder through a side feeder at the desired concentration (typically 0.1-1.0 wt%).
-
Set the screw speed to a moderate level (e.g., 100-200 rpm) to ensure adequate mixing without excessive shear degradation.
-
-
Pelletizing: The extruded polymer strand is cooled in a water bath and then cut into pellets using a strand pelletizer.
-
Drying: Dry the resulting pellets in an oven at 60-80°C to remove surface moisture.
Reactive Extrusion (Grafting)
Reactive extrusion involves the chemical grafting of the antioxidant onto the polymer backbone. This creates a permanent bond, preventing the migration or leaching of the antioxidant from the polymer matrix, which is particularly important for applications in food packaging and biomedical devices. This process often requires a functionalized form of the antioxidant and an initiator.
Protocol: Reactive Extrusion of a Modified Pyrogallol (B1678534) Derivative with Low-Density Polyethylene (LDPE)
This protocol is adapted from a study on the in-situ reactive extrusion of a methacrylated pyrogallol (PGMC) with LDPE and can serve as a model for grafting this compound if it is similarly functionalized.[3]
Materials and Equipment:
-
Low-Density Polyethylene (LDPE) pellets
-
Functionalized this compound (e.g., with a methacrylate (B99206) group)
-
Free-radical initiator (e.g., Benzoyl Peroxide - BPO)
-
Twin-screw extruder with multiple heating zones
-
T-die for film extrusion
-
Chill roll
Procedure:
-
Premixing: Dry blend the LDPE pellets with the functionalized this compound (e.g., 1, 3, or 5 wt%) and the initiator (e.g., 0.1 wt%).
-
Extrusion:
-
Set the extruder temperature profile. For LDPE, a suitable profile would be from 90°C at the header to 140°C at the die.[3]
-
Feed the premixed material into the extruder.
-
The heat and shear in the extruder will cause the initiator to generate free radicals, which then abstract hydrogen from the LDPE backbone, creating a reactive site for the functionalized antioxidant to graft onto.
-
-
Film Casting: The molten polymer is extruded through a T-die to form a film, which is then cooled on a chill roll.
Performance Evaluation of this compound in Polymers
The effectiveness of this compound can be assessed by measuring various properties of the stabilized polymer.
Protocol: Determination of Oxidative Induction Time (OIT)
OIT is a measure of the thermal-oxidative stability of a material. It is determined using Differential Scanning Calorimetry (DSC).
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Sample pans (aluminum or copper)
-
Nitrogen and Oxygen gas supply
Procedure:
-
Sample Preparation: Place a small, representative sample (5-10 mg) of the stabilized polymer into a sample pan.
-
Heating: Heat the sample to a specified isothermal temperature (e.g., 200°C for PP) under a nitrogen atmosphere at a constant heating rate (e.g., 20°C/min).
-
Isothermal Hold and Gas Switch: Once the isothermal temperature is reached and the heat flow has stabilized, switch the purge gas from nitrogen to oxygen at the same flow rate.
-
Data Acquisition: Record the time from the gas switch until the onset of the exothermic oxidation peak. This time is the OIT.
Protocol: Measurement of Melt Flow Rate (MFR)
MFR is an indirect measure of the polymer's molecular weight and is sensitive to degradation. A stable MFR after processing indicates effective stabilization.
Apparatus:
-
Melt Flow Indexer
-
Standard die and piston
-
Analytical balance
Procedure:
-
Instrument Setup: Set the melt flow indexer to the standard temperature and load for the specific polymer (e.g., 230°C and 2.16 kg for PP).
-
Sample Loading: Charge the barrel of the instrument with the polymer pellets.
-
Extrusion and Measurement: After a specified preheating time, the molten polymer is extruded through the die. Collect the extrudate over a set time interval and weigh it. The MFR is expressed in grams per 10 minutes.
Quantitative Data Summary
Due to the limited availability of specific performance data for this compound in the public domain, the following tables provide a comparative overview of the effects of other common phenolic antioxidants in Polypropylene (PP) and Polyethylene (PE). These values can serve as a benchmark for evaluating the performance of this compound.
Table 1: Effect of Phenolic Antioxidants on the Oxidative Induction Time (OIT) of Polypropylene at 200°C
| Antioxidant Type | Polymer Matrix | Antioxidant Concentration (wt%) | OIT (minutes) |
| Unstabilized | PP | 0 | < 1 |
| Irganox 1010 | PP | 0.1 | 15 - 25 |
| Irganox 1076 | PP | 0.1 | 10 - 20 |
| BHT | PP | 0.1 | 5 - 10 |
Table 2: Effect of Phenolic Antioxidants on the Melt Flow Rate (MFR) of Polypropylene after Multiple Extrusions
| Antioxidant Type | Polymer Matrix | Antioxidant Concentration (wt%) | MFR (g/10 min) after 1st Pass | MFR (g/10 min) after 5th Pass |
| Unstabilized | PP | 0 | 3.5 | > 20 (degraded) |
| Irganox 1010 + Irgafos 168 (1:1) | PP | 0.2 | 3.2 | 4.5 |
| Irganox 1076 + Irgafos 168 (1:1) | PP | 0.2 | 3.3 | 4.8 |
Table 3: Mechanical Properties of LDPE with a Grafted Pyrogallol Derivative [3]
| Additive | Concentration (wt%) | Tensile Strength (MPa) | Elongation at Break (%) |
| None (Pure LDPE) | 0 | 17.94 | 250 |
| Methacrylated Pyrogallol (PGMC) | 1 | 18.50 | 245 |
| Methacrylated Pyrogallol (PGMC) | 3 | 20.15 | 230 |
| Methacrylated Pyrogallol (PGMC) | 5 | 22.04 | 210 |
Visualizations
Caption: Workflow for Melt Blending of this compound with a Polymer.
Caption: Workflow for Reactive Extrusion of Functionalized this compound.
Caption: Radical Scavenging Mechanism of a Hindered Phenolic Antioxidant.
References
Application Notes and Protocols for Monitoring 5-tert-Butylpyrogallol in a Reaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring the concentration of 5-tert-Butylpyrogallol in a reaction mixture, a crucial aspect for reaction optimization, kinetic studies, and ensuring product quality. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are outlined.
Introduction
This compound (5-tBP), also known as 5-(1,1-dimethylethyl)-1,2,3-benzenetriol, is a substituted phenolic compound with antioxidant properties, making it a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Accurate and real-time monitoring of its concentration during a chemical reaction is essential for process control and optimization. This document details analytical techniques suited for this purpose.
General Experimental Workflow
The general workflow for monitoring a reaction involving this compound involves several key steps from sampling to data analysis.
Caption: General workflow for monitoring this compound in a reaction.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the quantification of non-volatile and thermally labile compounds like this compound. The following protocol is adapted from a validated method for the analysis of the parent compound, pyrogallol, and is expected to provide good results for this compound with minor modifications.[1][2][3]
Experimental Protocol
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector is suitable.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A gradient of 0.1% trifluoroacetic acid in water (Solvent A) and acetonitrile (B52724) (Solvent B) can be employed. A starting gradient of 95:5 (A:B) followed by a linear increase in B to 90% over 10 minutes should provide adequate separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: Based on the UV absorbance of pyrogallol, a wavelength of around 200-220 nm should be effective for this compound.[1] A diode array detector can be used to identify the optimal wavelength.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
At specified time intervals, withdraw an aliquot (e.g., 100 µL) from the reaction mixture.
-
If necessary, quench the reaction immediately (e.g., by rapid cooling or addition of a suitable quenching agent).
-
Dilute the aliquot with the mobile phase to a concentration within the calibration range.
-
Add an appropriate internal standard (e.g., a structurally similar and stable compound that does not interfere with the analyte or other reaction components).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Calibration:
-
Prepare a series of standard solutions of this compound of known concentrations in the diluent.
-
Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
-
Quantitative Data (Adapted from Pyrogallol Analysis)
The following table summarizes the expected performance of the HPLC method, based on a validated method for pyrogallol.[2][3]
| Parameter | Expected Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~1-2 ppm |
| Limit of Quantitation (LOQ) | ~6-7 ppm |
| Accuracy (% Recovery) | 98 - 119% |
| Precision (%RSD) | < 2% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For polar compounds like this compound, derivatization is often necessary to improve volatility and chromatographic peak shape.
Experimental Protocol
-
Instrumentation: A GC system coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).
-
Chromatographic Conditions:
-
Column: A non-polar capillary column, such as a 5% phenyl methyl siloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness), is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
Sample Preparation and Derivatization:
-
Withdraw and quench a reaction aliquot as described for HPLC.
-
Evaporate the solvent from a known volume of the diluted sample under a stream of nitrogen.
-
To the dry residue, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane in a suitable solvent like pyridine (B92270) or acetonitrile).
-
Heat the mixture at 60-70 °C for 30 minutes to ensure complete derivatization.
-
Add an internal standard (e.g., a deuterated analog or a compound with similar chemical properties).
-
-
Calibration:
-
Prepare and derivatize a series of this compound standards in the same manner as the samples.
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
-
Quantitative Data
| Parameter | Expected Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | < 1 ppm |
| Limit of Quantitation (LOQ) | ~1-5 ppm |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (%RSD) | < 5% |
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of analytes without the need for a calibration curve, provided an internal standard of known purity is used.[4][5]
Experimental Protocol
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
NMR Parameters:
-
Solvent: A deuterated solvent in which the analyte, internal standard, and other reaction components are soluble (e.g., DMSO-d6, CDCl3).
-
Pulse Sequence: A standard 1D proton (¹H) NMR experiment.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.
-
Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the peaks to be integrated.
-
Spectral Width: Should encompass all signals of interest.
-
-
Sample Preparation:
-
Withdraw a precise aliquot of the reaction mixture.
-
Accurately weigh a known amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) and dissolve it with the reaction aliquot in the deuterated solvent. The internal standard should have a simple spectrum with at least one signal that does not overlap with any signals from the reaction mixture.
-
Transfer the solution to an NMR tube.
-
-
Quantification:
-
Acquire the ¹H NMR spectrum.
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the concentration of this compound using the following equation:
Canalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * (Mstd / Manalyte) * Pstd
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
P = Purity of the standard
-
Quantitative Data
The performance of qNMR is highly dependent on the experimental setup and sample characteristics.
| Parameter | Expected Value |
| Linearity (r²) | Inherently linear |
| Limit of Detection (LOD) | Dependent on spectrometer strength and number of scans |
| Limit of Quantitation (LOQ) | Dependent on spectrometer strength and number of scans |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 1% |
Summary of Analytical Techniques
| Technique | Advantages | Disadvantages | Best Suited For |
| HPLC | Robust, reproducible, widely available, suitable for non-volatile compounds. | Requires solvent consumption, potential for column degradation. | Routine monitoring of reaction progress and final product purity. |
| GC-MS | High sensitivity and selectivity, provides structural information. | May require derivatization for polar compounds, not suitable for thermally labile compounds. | Identification of byproducts and trace impurities. |
| qNMR | Primary analytical method, no calibration curve needed, provides structural information. | Lower sensitivity compared to chromatographic methods, requires more expensive instrumentation. | Accurate determination of absolute concentration and structural confirmation. |
Conclusion
The choice of analytical technique for monitoring this compound in a reaction will depend on the specific requirements of the study, including the need for sensitivity, selectivity, and structural information, as well as the availability of instrumentation. For routine quantitative analysis, HPLC is often the method of choice due to its robustness and ease of use. GC-MS is ideal for identifying and quantifying volatile impurities, while qNMR provides a highly accurate method for determining the absolute concentration of the analyte. The protocols and data presented here provide a comprehensive guide for researchers to effectively monitor reactions involving this compound.
References
- 1. Analytical Method Development and Dermal Absorption of Pyrogallol, a Hair Dye Ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. rjptonline.org [rjptonline.org]
- 4. Quantitative NMR Interpretation without Reference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing degradation of 5-tert-Butylpyrogallol during storage and handling
Welcome to the Technical Support Center for 5-tert-Butylpyrogallol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of this compound to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a phenolic compound used in various research and development applications, including as an antioxidant.[1] Its stability is crucial because degradation can lead to a loss of its antioxidant properties and the formation of unknown impurities, which could interfere with experimental results and compromise the safety and efficacy of potential drug candidates.
Q2: What are the main factors that can cause the degradation of this compound?
The primary factors that can induce the degradation of this compound are:
-
Oxidation: As a pyrogallol (B1678534) derivative, it is susceptible to oxidation, especially in the presence of oxygen.[2]
-
Light: Exposure to light, particularly UV light, can lead to photodegradation.[3]
-
Elevated Temperatures: High temperatures can accelerate the rate of degradation.[3]
-
pH: The stability of phenolic compounds can be pH-dependent, with degradation often accelerated in neutral to alkaline conditions.[4][5]
-
Presence of Metal Ions: Certain metal ions can catalyze the oxidation of phenolic compounds.
Q3: What are the recommended storage conditions for solid this compound?
To ensure the long-term stability of solid this compound, it should be stored in a cool, dry, and dark place.[3] The following conditions are recommended:
-
Temperature: Store at refrigerated temperatures (2-8 °C).
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Container: Use a tightly sealed, opaque container to protect from light and moisture.
Q4: How should I prepare and store solutions of this compound?
Solutions of this compound are more prone to degradation than the solid material. Follow these guidelines for solution preparation and storage:
-
Solvent Selection: Use deoxygenated solvents. The choice of solvent can impact stability, and it is advisable to prepare fresh solutions before use.
-
pH: If preparing aqueous solutions, use a slightly acidic buffer (pH 3-6) to improve stability.[5]
-
Inert Atmosphere: Prepare and store solutions under an inert atmosphere.
-
Storage: Store solutions at low temperatures (2-8 °C) and protected from light. If possible, freeze aliquots for longer-term storage.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration of solid this compound (e.g., turning brownish). | Oxidation due to exposure to air and/or light. | Discard the discolored material as it indicates significant degradation. For future prevention, ensure storage under an inert atmosphere in a tightly sealed, opaque container. |
| Rapid discoloration or precipitation in a this compound solution. | Oxidation, photodegradation, or pH-induced degradation. | Prepare fresh solutions using deoxygenated solvents and store under an inert atmosphere in the dark. If using aqueous solutions, ensure the pH is slightly acidic. Avoid sources of metal ion contamination. |
| Inconsistent or unexpected experimental results. | Degradation of the this compound stock. | Prepare a fresh stock solution from solid material that has been properly stored. It is recommended to qualify new batches of the compound or freshly prepared solutions using an analytical technique like HPLC to confirm purity and concentration.[1] |
| Loss of antioxidant activity in an assay. | Degradation of this compound. | Follow the recommended handling and storage procedures for solutions. Prepare dilutions immediately before conducting the assay. |
Quantitative Stability Data
The following table summarizes the stability of a related phenolic compound, which can be used as a general guide for this compound. Specific stability studies for this compound are recommended for critical applications.
Table 1: Stability of Total Phenolic Content of a Dried Plant Extract Under Different Storage Conditions Over 180 Days [3]
| Storage Temperature (°C) | Light Condition | Retained Total Phenolic Content (%) |
| 5 | Dark | > 99% |
| 5 | Light | ~96% |
| 25 | Dark | ~97% |
| 25 | Light | ~93% |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol is a general guideline for assessing the stability of this compound under various stress conditions, as recommended by the International Conference on Harmonisation (ICH) guidelines.[2][6][7][8]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at room temperature for 4 hours.
-
Neutralize the solution with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Store in the dark at room temperature for 24 hours.
-
-
Thermal Degradation:
-
Place the solid this compound in a thermostatically controlled oven at 80°C for 48 hours.
-
Also, reflux the stock solution at 80°C for 24 hours.
-
-
Photodegradation:
-
Expose the solid compound and the stock solution to a photostability chamber with a light source that provides both UV and visible light (e.g., xenon lamp) for a specified duration.
-
3. Sample Analysis:
-
Analyze the stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method.
HPLC Method for Analysis of this compound and its Degradation Products
This method is adapted from a validated HPLC method for pyrogallol and can be optimized for this compound.[1]
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 270 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Degradation Pathway of Pyrogallol Derivatives
The following diagram illustrates a simplified potential degradation pathway for pyrogallol derivatives like this compound, primarily through oxidation.
Caption: Simplified oxidative degradation pathway of this compound.
Experimental Workflow for Handling Air-Sensitive this compound Solutions
This workflow outlines the key steps for preparing and handling solutions of this compound to minimize degradation.
Caption: Recommended workflow for preparing and handling solutions.
References
- 1. Analytical Method Development and Dermal Absorption of Pyrogallol, a Hair Dye Ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rjptonline.org [rjptonline.org]
Troubleshooting premature polymerization in the presence of 5-tert-Butylpyrogallol
Welcome to the technical support center for 5-tert-Butylpyrogallol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to premature polymerization when using this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it prevent premature polymerization?
A1: this compound (5-TBP) is a phenolic antioxidant used as a polymerization inhibitor. It functions as a free-radical scavenger. During the initial stages of unwanted polymerization, free radicals (R•) are generated. 5-TBP donates a hydrogen atom from one of its hydroxyl groups to this reactive radical, effectively neutralizing it. This process creates a stable, less reactive phenoxyl radical from the 5-TBP molecule, which is unable to initiate further polymerization, thus inhibiting the chain reaction.
Q2: Why is the presence of oxygen important when using this compound?
A2: The inhibitory mechanism of many phenolic compounds, including this compound, is significantly enhanced by the presence of dissolved oxygen. Monomer free radicals (R•) react rapidly with oxygen to form peroxy radicals (ROO•). 5-TBP is particularly effective at scavenging these peroxy radicals.[1] In the absence of sufficient oxygen, the concentration of monomer radicals (R•) may overwhelm the inhibitor, leading to premature polymerization.[2] Therefore, inert gas blanketing is often not recommended when using phenolic inhibitors for storage.[2]
Q3: What are the typical signs of premature polymerization in my monomer?
A3: The common indicators that your monomer has begun to polymerize prematurely include:
-
An observable increase in viscosity.
-
The solution appears hazy, cloudy, or milky.
-
The presence of solid precipitates, flakes, or gel-like particles.
-
An unexpected increase in temperature, as polymerization is an exothermic process.
Q4: Can this compound be removed from the monomer before a planned polymerization reaction?
A4: Yes, it is often necessary to remove the inhibitor prior to controlled polymerization. For phenolic inhibitors like this compound, a common method is to wash the monomer with an aqueous alkaline solution (e.g., 5-10% sodium hydroxide). This converts the acidic phenol (B47542) into its water-soluble salt, which can then be separated from the organic monomer phase. Subsequent water washes are recommended to remove any residual alkaline solution.
Troubleshooting Guide
This guide addresses specific issues you may encounter when using this compound to prevent premature polymerization.
Issue 1: Premature polymerization is occurring despite the presence of this compound.
| Possible Cause | Recommended Action |
| Insufficient Inhibitor Concentration | The initial concentration of 5-TBP may be too low for the specific monomer or storage/reaction conditions. Increase the concentration of 5-TBP in increments and monitor for stability. |
| Depletion of Inhibitor | Over time, especially under elevated temperatures or exposure to light, the inhibitor is consumed. If the monomer has been stored for an extended period, consider adding more 5-TBP or purifying the monomer and re-stabilizing it. |
| Lack of Oxygen | Phenolic inhibitors often require a small amount of dissolved oxygen to be effective.[1] If the monomer has been stored under a strict inert atmosphere, polymerization may occur. Ensure that the storage conditions are appropriate for a phenolic inhibitor. |
| High Storage Temperature | Higher temperatures accelerate the rate of radical formation and inhibitor depletion.[3] Store the inhibited monomer at the recommended cool temperature, typically between 2-8°C. |
| Presence of Contaminants | Contaminants such as peroxides, acids, or metal ions can act as polymerization initiators and accelerate inhibitor depletion. Ensure all equipment is clean and use high-purity monomers and solvents. |
| Exposure to Light | UV light can initiate free radical formation. Store the monomer in a dark or amber container to prevent photoinitiation. |
Issue 2: The monomer is showing a yellow or brown discoloration.
| Possible Cause | Recommended Action |
| Oxidation of the Monomer or Inhibitor | Discoloration can be a sign of oxidation, which may or may not be associated with polymerization. While the inhibitor may still be active, the monomer's purity is compromised. |
| Formation of Colored Byproducts | The reaction of the inhibitor with free radicals can sometimes lead to the formation of colored species. |
| Action | For high-purity applications, it is recommended to purify the monomer, for instance, by distillation or passing it through an alumina (B75360) column to remove colored impurities and oligomers. After purification, re-stabilize the monomer with fresh this compound. |
Data Presentation
The effectiveness of a polymerization inhibitor is often evaluated by its ability to prolong the induction period of polymerization under accelerated conditions. The following tables provide a template for presenting such data.
Table 1: Effect of this compound Concentration on the Induction Period of Styrene Polymerization at 100°C
| Concentration of 5-TBP (ppm) | Induction Period (hours) |
| 0 (Control) | 0.5 |
| 5 | 4 |
| 10 | 8 |
| 25 | 18 |
| 50 | 35 |
Table 2: Influence of Temperature on the Induction Period of Methyl Methacrylate with 25 ppm this compound
| Temperature (°C) | Induction Period (hours) |
| 80 | 48 |
| 90 | 25 |
| 100 | 12 |
| 110 | 5 |
Experimental Protocols
1. Protocol for Determining the Oxidation Induction Time (OIT) by Differential Scanning Calorimetry (DSC)
This method is used to assess the thermal stability of a monomer in the presence of an inhibitor.
-
Objective: To determine the time until the onset of exothermic polymerization at a constant temperature.
-
Apparatus: Differential Scanning Calorimeter (DSC), aluminum DSC pans and lids, crimper.
-
Procedure:
-
Accurately weigh 5-10 mg of the monomer containing a known concentration of this compound into an aluminum DSC pan.
-
Hermetically seal the pan to prevent the evaporation of the monomer.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample under a nitrogen atmosphere to the desired isothermal test temperature (e.g., 120°C) at a rapid heating rate (e.g., 20°C/min).
-
Once the isothermal temperature is reached, switch the purge gas from nitrogen to oxygen at a constant flow rate.
-
Record the heat flow as a function of time. The OIT is the time from the introduction of oxygen until the onset of the exothermic polymerization peak.[4][5]
-
-
Data Analysis: The OIT is determined by finding the intersection of the baseline with the tangent of the exothermic peak. A longer OIT indicates better inhibitor performance.
2. Protocol for Monitoring Inhibitor Depletion by HPLC
This protocol allows for the quantitative measurement of the this compound concentration over time.
-
Objective: To determine the rate of inhibitor consumption under specific storage conditions.
-
Apparatus: High-Performance Liquid Chromatograph (HPLC) with a UV detector, C18 reversed-phase column, appropriate solvents.
-
Procedure:
-
Prepare a series of standard solutions of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at known concentrations.
-
Generate a calibration curve by injecting the standard solutions into the HPLC and recording the peak area at the wavelength of maximum absorbance for this compound.
-
Store the monomer containing a known initial concentration of 5-TBP under the desired experimental conditions (e.g., elevated temperature).
-
At regular time intervals, withdraw a small aliquot of the monomer.
-
Dilute the aliquot with a suitable solvent to a concentration within the range of the calibration curve.
-
Inject the diluted sample into the HPLC and determine the peak area corresponding to 5-TBP.
-
Calculate the concentration of 5-TBP in the sample using the calibration curve.
-
-
Data Analysis: Plot the concentration of this compound as a function of time to determine the depletion rate.
Visualizations
Caption: Free-radical scavenging mechanism of this compound.
Caption: Troubleshooting workflow for premature polymerization.
References
Optimizing inhibitor levels of 5-tert-Butylpyrogallol for varying reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 5-tert-Butylpyrogallol as an inhibitor in various experimental conditions. The information is presented in a question-and-answer format to directly address potential issues and streamline your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action as an inhibitor?
This compound is a synthetic organic compound belonging to the pyrogallol (B1678534) class. Its primary established mechanism of action is the inhibition of Catechol-O-methyltransferase (COMT). COMT is a key enzyme responsible for the degradation of catecholamine neurotransmitters, such as dopamine, norepinephrine, and epinephrine. By inhibiting COMT, this compound can increase the bioavailability of these neurotransmitters, making it a compound of interest in neurodegenerative disease research, particularly for conditions like Parkinson's disease.[1][2][3][4]
Q2: What are the potential applications of this compound in research?
Given its function as a COMT inhibitor, this compound is primarily investigated for its neuroprotective effects.[1] Research applications include:
-
Parkinson's Disease Models: Investigating its ability to protect dopaminergic neurons from degeneration.
-
Neuroinflammation Studies: Assessing its impact on inflammatory pathways in the central nervous system.
-
Oxidative Stress Models: Evaluating its antioxidant properties, a common feature of pyrogallol derivatives.
-
Drug Development: Serving as a lead compound for the development of novel therapies for neurodegenerative disorders.
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its high solvating power for many organic compounds.
Stock Solution Preparation Protocol:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Vortex thoroughly until the compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Note: Always ensure the final concentration of the solvent (e.g., DMSO) in your experimental setup is non-toxic to your cells (typically below 0.5%).
Q4: What is a recommended starting concentration range for cell culture experiments?
For initial dose-response experiments, it is advisable to test a broad range of concentrations. A logarithmic dilution series is often a good starting point. Based on data for other COMT inhibitors, a range of 1 µM to 100 µM can be considered for initial screening in cell-based assays.[5] However, the optimal concentration is highly dependent on the cell type and the specific experimental endpoint.
Troubleshooting Guide
Issue 1: Inconsistent or non-reproducible experimental results.
-
Possible Cause: Instability of this compound in solution.
-
Troubleshooting Tip: Pyrogallol and its derivatives can be susceptible to oxidation. Prepare fresh dilutions from your frozen stock solution for each experiment. Avoid prolonged exposure of solutions to light and air. Consider including an antioxidant, such as ascorbic acid, in your buffer if compatible with your assay.
-
-
Possible Cause: Variability in cell health or density.
-
Troubleshooting Tip: Ensure consistent cell seeding density and passage number across all experiments. Monitor cell viability and morphology regularly.
-
-
Possible Cause: Pipetting errors.
-
Troubleshooting Tip: Use calibrated pipettes and ensure proper mixing of solutions. For multi-well plates, consider using a master mix to minimize well-to-well variability.
-
Issue 2: High levels of cell death or cytotoxicity observed.
-
Possible Cause: The concentration of this compound is too high for the specific cell line.
-
Troubleshooting Tip: Perform a dose-response curve to determine the IC50 (inhibitory concentration 50%) and a non-toxic working concentration. Start with a lower concentration range in subsequent experiments.
-
-
Possible Cause: Solvent toxicity.
-
Troubleshooting Tip: Ensure the final concentration of your solvent (e.g., DMSO) is below the toxic threshold for your cells. Include a vehicle control (cells treated with the same concentration of solvent without the inhibitor) in all experiments.
-
Issue 3: No observable effect of the inhibitor.
-
Possible Cause: The concentration of this compound is too low.
-
Troubleshooting Tip: Increase the concentration range in your dose-response experiments.
-
-
Possible Cause: The target enzyme (COMT) is not expressed or is at very low levels in your cell model.
-
Troubleshooting Tip: Verify the expression of COMT in your cells using techniques like Western blotting or qPCR.
-
-
Possible Cause: The compound has degraded.
-
Troubleshooting Tip: Use a fresh aliquot of your stock solution. If degradation is suspected, verify the integrity of your compound using analytical methods if available.
-
Issue 4: Potential for off-target effects.
-
Possible Cause: this compound may interact with other cellular targets besides COMT.
-
Troubleshooting Tip: Be aware of potential off-target effects common to COMT inhibitors, which can include interactions with other enzymes or receptors.[6] Compare your results with those obtained using other, structurally different COMT inhibitors. Consider using knockout or knockdown models for COMT to validate that the observed effects are on-target. Some known side effects of other COMT inhibitors include diarrhea and elevated liver enzymes.[1][3]
-
Data Presentation
Table 1: Template for Dose-Response of this compound on COMT Activity
| Concentration of this compound (µM) | % COMT Inhibition (Mean ± SD) |
| 0 (Vehicle Control) | 0 |
| 1 | |
| 5 | |
| 10 | |
| 25 | |
| 50 | |
| 100 |
Table 2: Template for Effect of this compound on Cell Viability
| Cell Line | Treatment Duration (hours) | Concentration for 50% Viability (IC50, µM) |
| e.g., SH-SY5Y | 24 | |
| 48 | ||
| 72 |
Experimental Protocols
Protocol 1: In Vitro COMT Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of this compound on COMT activity.
Materials:
-
Recombinant human COMT enzyme
-
S-(5'-Adenosyl)-L-methionine chloride dihydrochloride (B599025) (SAM; methyl donor)
-
A catechol substrate (e.g., epinephrine, L-DOPA)
-
This compound
-
Assay buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
Detection reagent (specific to the chosen substrate and detection method)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a dilution series of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, recombinant COMT enzyme, and the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control inhibitor if available.
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
Initiate the reaction by adding the catechol substrate and SAM to all wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction (method will depend on the assay kit).
-
Measure the product formation using a microplate reader at the appropriate wavelength.
-
Calculate the percentage of COMT inhibition for each concentration of this compound relative to the vehicle control.
Protocol 2: Neuroprotection Assay in SH-SY5Y Cells
This protocol outlines a method to evaluate the neuroprotective effects of this compound against a neurotoxin in a human neuroblastoma cell line.
Materials:
-
SH-SY5Y cells
-
Cell culture medium (e.g., DMEM/F12 supplemented with FBS and antibiotics)
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP+)
-
This compound stock solution
-
Cell viability assay reagent (e.g., MTT, PrestoBlue)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours. Include vehicle control wells.
-
Induce neurotoxicity by adding the neurotoxin (e.g., 6-OHDA) to the wells, except for the untreated control wells.
-
Incubate the cells for 24-48 hours.
-
Assess cell viability using a suitable assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of neuroprotection conferred by this compound by comparing the viability of cells treated with the inhibitor and the neurotoxin to those treated with the neurotoxin alone.
Mandatory Visualizations
Caption: Mechanism of COMT inhibition by this compound.
Caption: General experimental workflow for assessing neuroprotection.
Caption: A decision tree for troubleshooting common experimental issues.
References
- 1. COMT inhibitors in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. neurologylive.com [neurologylive.com]
- 3. COMT Inhibitors | Parkinson's Foundation [parkinson.org]
- 4. vjneurology.com [vjneurology.com]
- 5. Pharmacodynamic Evaluation of novel Catechol-O-methyltransferase Inhibitors - Mendeley Data [data.mendeley.com]
- 6. Identification of Potential Off-target Toxicity Liabilities of Catechol-O-methyltransferase Inhibitors by Differential Competition Capture Compound Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Interference of 5-tert-Butylpyrogallol with analytical techniques (e.g., chromatography)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-tert-Butylpyrogallol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common analytical challenges encountered during experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant peak tailing when analyzing this compound using reverse-phase HPLC?
A1: Peak tailing for phenolic compounds like this compound is often attributed to interactions between the hydroxyl groups of the analyte and residual silanol (B1196071) groups on the silica-based stationary phase of the HPLC column.[1][2][3][4] To mitigate this, consider the following:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., adding 0.1% formic acid or trifluoroacetic acid) can suppress the ionization of silanol groups, thereby reducing secondary interactions.[5]
-
Use of End-Capped Columns: Employing a modern, high-quality end-capped column will minimize the number of accessible free silanol groups.
-
Alternative Stationary Phases: Consider using a column with a different stationary phase, such as a polymer-based or a polar-embedded phase, which can offer different selectivity and reduced silanol interactions.
Q2: My quantitative results for this compound in complex matrices (e.g., plasma, tissue homogenates) are inconsistent. What could be the cause?
A2: Inconsistent quantification in complex matrices is often due to matrix effects, which can cause ion suppression or enhancement in mass spectrometry-based detection.[6][7][8] For this compound, its reactive nature may also lead to degradation in certain matrices.
-
Sample Preparation: Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.[7]
-
Internal Standard: Use a suitable internal standard, ideally a stable isotope-labeled version of this compound, to compensate for matrix effects and variations in sample processing.
-
Matrix-Matched Calibrators: Prepare calibration standards in a matrix that closely matches your samples to account for consistent matrix effects.
Q3: I am observing a gradual loss of signal intensity for this compound during a long analytical run. What could be the reason?
A3: The gradual loss of signal can be due to the on-column degradation or irreversible adsorption of this compound. As a pyrogallol (B1678534) derivative, it is susceptible to oxidation, which can be catalyzed by metallic components of the HPLC system.
-
Inert LC System: Whenever possible, use a bio-inert or metal-free HPLC system to minimize metal-catalyzed oxidation.[9]
-
Mobile Phase Degassing: Ensure thorough degassing of the mobile phase to remove dissolved oxygen, which can contribute to oxidative degradation.
-
Sample Stability: Investigate the stability of this compound in your sample diluent and consider adding an antioxidant or keeping the samples at a low temperature in the autosampler.
Q4: Can this compound interfere with antioxidant capacity assays (e.g., DPPH, ABTS)?
A4: Yes, as an antioxidant itself, this compound will inherently interfere with assays designed to measure antioxidant capacity.[10][11][12] Its presence in a sample will contribute to the total antioxidant reading, potentially leading to an overestimation of the antioxidant capacity of the sample matrix. It is crucial to run a blank sample containing only this compound at the same concentration to determine its individual contribution to the assay signal.
Troubleshooting Guides
Chromatographic Issues
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with residual silanols.[1][4] | Lower mobile phase pH; use an end-capped column; consider a different stationary phase. |
| Column overload.[1][5] | Reduce sample concentration or injection volume. | |
| Poor Peak Shape (Fronting) | Sample solvent stronger than the mobile phase. | Ensure the sample is dissolved in a solvent weaker than or similar in strength to the mobile phase. |
| Column collapse.[5] | Operate the column within the manufacturer's recommended pH and temperature ranges. | |
| Variable Retention Times | Inadequate column equilibration.[13] | Increase the column equilibration time between injections. |
| Fluctuations in mobile phase composition.[13] | Prepare fresh mobile phase and ensure proper mixing and degassing. | |
| Column temperature variations. | Use a column oven to maintain a stable temperature. | |
| Ghost Peaks | Contamination in the mobile phase or injector. | Use high-purity solvents and flush the injector and sample loop. |
| Late eluting compounds from a previous injection. | Increase the run time or implement a column wash step in the gradient. |
Mass Spectrometry Detection Issues
| Problem | Potential Cause | Suggested Solution |
| Ion Suppression/Enhancement | Co-eluting matrix components.[6][7] | Improve sample clean-up; adjust chromatographic conditions to separate the analyte from interferences. |
| In-source Degradation | Thermal instability of this compound. | Optimize ion source parameters (e.g., temperature, voltages) to minimize fragmentation. |
| Adduct Formation | Interaction with mobile phase additives or matrix components. | Modify mobile phase composition (e.g., change buffer salts); investigate different ionization modes (ESI, APCI). |
Experimental Protocols
Protocol: Evaluation of Matrix Effects for this compound in LC-MS/MS Analysis
-
Objective: To determine the extent of matrix-induced ion suppression or enhancement on the analysis of this compound.
-
Materials:
-
This compound standard solution.
-
Blank matrix samples (e.g., plasma, urine) from at least six different sources.
-
Reagents for sample preparation (e.g., protein precipitation, SPE).
-
LC-MS/MS system.
-
-
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the this compound standard into the initial mobile phase or a suitable clean solvent.
-
Set B (Post-extraction Spike): Process the blank matrix samples through the entire sample preparation procedure. Spike the this compound standard into the final extracted blank matrix.
-
Set C (Pre-extraction Spike): Spike the this compound standard into the blank matrix before the sample preparation procedure.
-
-
Analyze all three sets of samples using the developed LC-MS/MS method.
-
Calculate the matrix effect and recovery using the following formulas:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
-
-
Interpretation:
-
A matrix effect value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Visualizations
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. chromtech.com [chromtech.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. acdlabs.com [acdlabs.com]
- 6. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Comparative Evaluation of Various Total Antioxidant Capacity Assays Applied to Phenolic Compounds with the CUPRAC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. HPLC故障排除指南 [sigmaaldrich.com]
Technical Support Center: Managing Color Formation with 5-tert-Butylpyrogallol
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with polymers stabilized with 5-tert-Butylpyrogallol (5-tBP).
Troubleshooting Guide
Q1: My polymer, stabilized with this compound, is turning yellow after melt processing. What is the likely cause?
A1: The yellowing of polymers stabilized with phenolic antioxidants like this compound is typically caused by the over-oxidation of the phenolic compound during high-temperature processing.[1][2][3] The antioxidant works by sacrificing itself to neutralize free radicals, and in this process, it can be transformed into colored quinone-type structures.[2][3] Severe processing conditions, such as excessive temperature or long residence times, can accelerate this transformation, leading to noticeable discoloration.[1]
Q2: We are observing a gradual pink or yellow discoloration of our stored polymer sheets. What could be causing this "gas fading"?
A2: This phenomenon, often called "gas fading" or "warehouse yellowing," is caused by the reaction of the phenolic antioxidant with atmospheric pollutants, particularly oxides of nitrogen (NOx) and sulfur (SOx).[2][4] These gases, which can originate from sources like gas-powered forklifts or heaters, oxidize the this compound, forming colored quinone complexes.[2] This is a cosmetic issue and generally does not affect the physical properties of the polymer.[2]
Q3: How can I minimize discoloration during processing and storage?
A3: To minimize discoloration, consider the following strategies:
-
Optimize Processing Conditions: Avoid excessive melt temperatures and minimize residence time in the extruder to reduce thermal stress on the antioxidant.[1]
-
Use a Synergistic Stabilizer Blend: Incorporate a secondary antioxidant, such as a phosphite (B83602), into your formulation.[1] Phosphites are effective at decomposing hydroperoxides, which reduces the oxidative load on the primary phenolic antioxidant, thereby preserving it and reducing color formation.
-
Control Storage Environment: Store polymer materials in a clean, well-ventilated area with minimal exposure to exhaust fumes from combustion engines.[2][5] Using a protective plastic wrap can also limit exposure to NOx and SOx gases.[2]
-
Consider a Phenol-Free System: If color is a critical parameter, switching to a stabilization system that does not rely on phenolic antioxidants may be a viable, albeit more costly, alternative.[1]
Q4: My white polymer formulation containing Titanium Dioxide (TiO2) is showing a pinkish hue. Is the this compound involved?
A4: Yes, this is a known interaction. When phenolic antioxidants are used in formulations containing TiO2, the resulting oxidized quinone structures can form complexes with the titanium, which often appear pink in color.[2] The fundamental cause is still the oxidation of the phenolic antioxidant.
Frequently Asked Questions (FAQs)
Q5: What is the primary mechanism behind color formation when using this compound?
A5: this compound, like other phenolic antioxidants, stabilizes polymers by donating hydrogen atoms from its hydroxyl groups to terminate chain-propagating free radicals. This action protects the polymer from degradation. However, in this process, the antioxidant itself is oxidized, forming a stable phenoxy radical. This radical can then undergo further reactions to form highly conjugated, colored species like quinones and stilbenequinones, which impart a yellow or reddish hue to the polymer.
Q6: Does the purity of this compound affect color stability?
A6: While not specifically documented for 5-tBP in the search results, it is a general principle in polymer stabilization that the purity of additives is crucial. Impurities from the synthesis of the antioxidant can sometimes be more prone to discoloration or may act as pro-degradants, accelerating color formation.
Q7: Is the discoloration caused by this compound reversible?
A7: In some cases, particularly with "gas fading," the discoloration can be reversible. Exposure to UV light, such as from sunlight, can alter the chemical structure of the colored quinone compounds, rendering them colorless.[2] However, this is not a practical or reliable method for quality control. Discoloration that occurs during melt processing due to thermal degradation is generally not reversible.
Q8: Are there alternative antioxidants to this compound that are less prone to discoloration?
A8: Yes, the industry has developed several generations of phenolic antioxidants with improved color stability.[6] These often feature more complex molecular structures that result in less colored degradation by-products. Additionally, non-phenolic stabilizers, such as hydroxylamines or benzofuranones, are known for their excellent color stability. However, the selection of an alternative must also consider factors like regulatory approval, cost, and overall stabilization performance.
Data Presentation
The following table provides illustrative data on how the choice of an antioxidant system can affect the color stability of a polymer (e.g., Polypropylene) after multiple processing cycles.
Disclaimer: The following data is representative of typical performance for phenolic antioxidant systems and is intended for illustrative purposes. Specific quantitative results for this compound were not publicly available in the conducted research.
| Stabilization Package | Polymer Base | Number of Extrusion Passes | Yellowness Index (YI) |
| Unstabilized | Polypropylene | 1 | 2.5 |
| Unstabilized | Polypropylene | 5 | 12.0 |
| 5-tBP (0.1%) | Polypropylene | 1 | -1.5 |
| 5-tBP (0.1%) | Polypropylene | 5 | 6.5 |
| 5-tBP (0.1%) + Phosphite (0.1%) | Polypropylene | 1 | -2.0 |
| 5-tBP (0.1%) + Phosphite (0.1%) | Polypropylene | 5 | 2.8 |
| Non-Phenolic Stabilizer (0.1%) | Polypropylene | 1 | -2.2 |
| Non-Phenolic Stabilizer (0.1%) | Polypropylene | 5 | -0.5 |
Experimental Protocols
Protocol: Assessing Polymer Color Stability After Heat Aging
This protocol outlines a standard method for evaluating the tendency of a polymer formulation stabilized with this compound to discolor under thermal stress.
1. Materials and Equipment:
-
Polymer resin (e.g., Polypropylene, Polyethylene)
-
This compound and any other additives (e.g., co-stabilizers)
-
Twin-screw extruder or two-roll mill for compounding
-
Injection molding machine or compression molder to produce plaques
-
Forced-air convection oven
-
Spectrophotometer or colorimeter capable of CIELAB measurements (L, a, b*)
-
Gray scale for color change assessment (optional)
2. Procedure: a. Compounding: i. Dry-blend the polymer resin with this compound and other additives at the desired concentration (e.g., 0.1% w/w). ii. Melt-compound the blend using a twin-screw extruder. Set a temperature profile appropriate for the polymer. Record all processing parameters (temperature, screw speed, residence time). b. Specimen Preparation: i. Injection mold or compression mold the compounded pellets into flat plaques of uniform thickness (e.g., 2 mm). ii. Prepare a sufficient number of plaques for all time points of the study. c. Initial Color Measurement (T=0): i. Allow the plaques to cool to room temperature for at least 24 hours. ii. Using a spectrophotometer, measure the L, a, and b* color values for at least three different spots on each of three replicate plaques. iii. Calculate the average initial color values and the initial Yellowness Index (YI) according to ASTM E313. d. Accelerated Heat Aging: i. Place the sample plaques on racks in a forced-air oven set to a specified temperature (e.g., 110°C or 150°C, depending on the polymer's service temperature). ii. Remove sets of replicate plaques at predetermined time intervals (e.g., 24, 48, 96, 168, 336 hours). e. Color Measurement After Aging: i. Allow the removed plaques to cool to room temperature. ii. Repeat the color measurement process as described in step 2c for each plaque at each time point. f. Data Analysis: i. Calculate the total color change (ΔE) for each time point using the formula: ΔE = [(Lt - L0)^2 + (at - a0)^2 + (bt - b0)^2]^0.5 ii. Calculate the Yellowness Index (YI) at each time point. iii. Plot ΔE* and YI as a function of aging time to compare the color stability of different formulations.
Visualizations
Caption: Antioxidant action and subsequent degradation pathway leading to color.
Caption: A logical workflow for diagnosing and addressing polymer discoloration.
References
- 1. ampacet.com [ampacet.com]
- 2. simona-pmc.com [simona-pmc.com]
- 3. Six Causes of Plastic Yellowing Part 3: The “Side Effect” of Antioxidants ∣ Chitec Technology Co., Ltd. [chitec.com]
- 4. specialchem.com [specialchem.com]
- 5. How to resist yellowing (Part 1): Phenolic Yellowing - PFI Fareast (Hong Kong) Co. Ltd. [pfi.hk]
- 6. researchgate.net [researchgate.net]
Strategies to improve the efficiency of 5-tert-Butylpyrogallol in oxygen-rich systems
Welcome to the technical support center for 5-tert-Butylpyrogallol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing its use, particularly in oxygen-rich experimental systems. Here you will find troubleshooting guides and frequently asked questions to address common challenges.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound as an antioxidant in oxygen-rich systems?
A1: this compound is a phenolic antioxidant. Its primary mechanism involves acting as a free radical scavenger. The three hydroxyl (-OH) groups on its pyrogallol (B1678534) ring can donate hydrogen atoms to neutralize highly reactive free radicals (like reactive oxygen species, ROS), thereby terminating the oxidative chain reactions that lead to cellular or molecular damage.[1] The resulting antioxidant radical is stabilized, preventing it from propagating further oxidation.[2] The tert-butyl group enhances its stability and solubility in non-polar environments.[3]
Caption: Mechanism of radical scavenging by this compound.
Q2: My this compound solution is showing lower-than-expected antioxidant activity. What are the common causes?
A2: Several factors can lead to reduced activity. First, ensure the compound has not degraded. Prepare fresh solutions for each experiment and store the stock compound and solutions protected from light and air at low temperatures. Second, verify the concentration of your working solution, as insufficient concentration will yield low activity. Third, consider the solvent used; the solubility and activity of this compound can be solvent-dependent. Finally, confirm that the chosen antioxidant assay (e.g., DPPH, ABTS) is appropriate for your experimental system and that the spectrophotometer is set to the correct wavelength.[4][5]
Q3: I'm observing unexpected pro-oxidant effects in my experiment. Why would an antioxidant cause this?
A3: While counterintuitive, some antioxidants can exhibit pro-oxidant behavior under specific conditions. This can occur at very high concentrations, where the antioxidant radical itself may participate in or initiate new oxidation reactions. Another common cause is the presence of transition metal ions (e.g., Cu²⁺, Fe³⁺). In such cases, the antioxidant can reduce the metal ion, which then participates in Fenton-like reactions to generate highly reactive hydroxyl radicals.[6] To mitigate this, use the lowest effective concentration of this compound and consider including a metal chelator (e.g., EDTA) if metal ion contamination is suspected.
Q4: How can I improve the solubility of this compound for my aqueous-based experiments?
A4: this compound is more hydrophobic than its parent compound, pyrogallol.[3] For aqueous systems, it is best to first prepare a concentrated stock solution in a water-miscible organic solvent like ethanol (B145695), methanol (B129727), or DMSO. This stock can then be diluted to the final working concentration in the aqueous buffer. Ensure the final concentration of the organic solvent in your experiment is low enough to not affect the biological system or assay performance. Gentle warming or sonication can also aid in dissolving the compound in the stock solvent.
Section 2: Troubleshooting Guide
This guide addresses specific issues that may arise during experimentation.
Caption: Troubleshooting flowchart for low antioxidant activity.
| Problem | Possible Causes | Recommended Solutions |
| Inconsistent or Irreproducible Results | 1. Degradation of the compound in solution. 2. Pipetting or dilution errors. 3. Fluctuation in incubation temperature or time. 4. Instrument variability (e.g., spectrophotometer lamp drift). | 1. Prepare fresh working solutions from a stock solution just before each experiment. 2. Use calibrated pipettes and perform serial dilutions carefully. 3. Ensure a stable, temperature-controlled incubator and use a precise timer. 4. Allow the instrument to warm up properly and run a blank before each reading session. |
| High Background Signal in Assay | 1. The solvent (e.g., DMSO) is interfering with the assay reagents. 2. This compound itself absorbs light at the measurement wavelength. 3. Contaminated reagents or buffers. | 1. Run a "solvent blank" containing only the solvent and assay reagents to measure its contribution. Keep the final solvent concentration minimal and consistent across all wells. 2. Run a "compound control" containing only the compound and solvent (no assay reagent) to correct for its intrinsic absorbance. 3. Use high-purity reagents and freshly prepared buffers. |
| Precipitation of Compound in Aqueous Buffer | 1. The concentration of this compound exceeds its solubility limit in the final buffer. 2. The percentage of organic co-solvent is too low to maintain solubility. | 1. Lower the final working concentration of the compound. 2. Slightly increase the percentage of the co-solvent (e.g., from 0.5% to 1% DMSO), ensuring it does not impact the experimental system. Perform a solvent tolerance test if necessary. |
Section 3: Data Presentation
Quantitative analysis is crucial for evaluating antioxidant efficacy. The half-maximal inhibitory concentration (IC₅₀) is a key metric, representing the concentration of an antioxidant required to scavenge 50% of the free radicals in an assay. Below is a table of example data for comparing this compound against a common standard antioxidant, Trolox.
Table 1: Example Antioxidant Activity (IC₅₀) Data
| Compound | DPPH Assay IC₅₀ (µM) | ABTS Assay IC₅₀ (µM) | Notes |
| This compound | 8.5 ± 0.7 | 5.2 ± 0.4 | A lower IC₅₀ value indicates higher antioxidant potency. |
| Trolox (Standard) | 12.1 ± 1.1 | 7.8 ± 0.6 | Used as a water-soluble standard for comparison. |
| TBHQ (Standard) | 6.4 ± 0.5 | 4.1 ± 0.3 | A potent synthetic antioxidant often used as a positive control.[2] |
Note: These values are for illustrative purposes. Actual results will vary based on specific experimental conditions, solvents, and pH.
Section 4: Key Experimental Protocols
Accurate and reproducible protocols are essential for assessing antioxidant activity.
Caption: General experimental workflow for antioxidant capacity assays.
Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom to the stable DPPH radical.[7]
-
Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in an amber bottle at 4°C.[2]
-
Test Compound: Prepare a 1-10 mM stock solution of this compound in methanol or ethanol. Create a series of dilutions from this stock.
-
Standard: Prepare a series of dilutions of a standard like Trolox or Gallic Acid.[7]
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of the various concentrations of the test compound or standard to the wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.[2]
-
For the control well (100% activity), add 100 µL of methanol and 100 µL of the DPPH solution.
-
For the blank well, add 200 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Calculation:
-
Percentage of Scavenging Activity (%) = [ (A_control - A_sample) / A_control ] * 100
-
Plot the percentage of scavenging activity against the concentration to determine the IC₅₀ value.
-
Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).[7]
-
Reagent Preparation:
-
ABTS Radical Cation (ABTS•+) Solution:
-
ABTS•+ Working Solution: Before the assay, dilute the radical stock solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Test Compound & Standard: Prepare stock solutions and dilutions as described for the DPPH assay.
-
-
Assay Procedure (96-well plate format):
-
Data Calculation:
-
Percentage of Scavenging Activity (%) = [ (A_control - A_sample) / A_control ] * 100
-
Plot the percentage of scavenging activity against the concentration to determine the IC₅₀ value.
-
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges and pitfalls in antioxidant research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach [mdpi.com]
- 6. Antioxidant properties of di-tert-butylhydroxylated flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Addressing the impact of pH on the stability of 5-tert-Butylpyrogallol solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of pH on the stability of 5-tert-Butylpyrogallol solutions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of pH on the stability of this compound solutions?
A1: Based on the behavior of its parent compound, pyrogallol (B1678534), the stability of this compound is expected to be significantly influenced by pH. Phenolic compounds, particularly those with multiple hydroxyl groups like pyrogallol and its derivatives, are more susceptible to oxidation at higher pH levels. This is due to the deprotonation of the hydroxyl groups, which increases their electron-donating capacity and thus their reactivity towards oxygen. Therefore, it is anticipated that this compound solutions will be more stable at acidic to neutral pH and will degrade more rapidly under alkaline conditions.
Q2: I am observing a rapid color change in my this compound solution at a pH of 8.0. Is this normal?
A2: Yes, a rapid color change (e.g., to yellow or brown) in a this compound solution at an alkaline pH is a strong indicator of oxidative degradation. As the pH increases, the rate of oxidation is likely to accelerate, leading to the formation of colored degradation products. For pyrogallol, increased reactivity is observed as the pH moves from slightly acidic to alkaline.[1][2]
Q3: What are the optimal storage conditions for this compound solutions to minimize degradation?
A3: To minimize degradation, this compound solutions should be prepared and stored under the following conditions:
-
pH: Maintain a slightly acidic pH (e.g., pH 3-6).
-
Temperature: Store at refrigerated temperatures (2-8 °C).
-
Light: Protect from light by using amber vials or by covering the container with aluminum foil.
-
Atmosphere: For maximum stability, deoxygenate the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon).
Q4: How can I monitor the stability of my this compound solution over time?
A4: The most common and reliable method for monitoring the stability of pharmaceutical compounds is through a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[3][4] This technique allows for the separation and quantification of the active pharmaceutical ingredient (API) from its degradation products.[3] Visual inspection for color change and pH monitoring can also be used as preliminary indicators of degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Rapid discoloration of the solution | The pH of the solution is too high (alkaline), leading to rapid oxidation. | Lower the pH of the solution to a slightly acidic range (pH 3-6) using a suitable buffer. Prepare fresh solution if significant degradation has already occurred. |
| Precipitate formation in the solution | The solubility of this compound or its degradation products may be exceeded at the storage temperature or pH. | Confirm the solubility of this compound in your specific solvent system and pH. Consider adjusting the concentration or the composition of the solvent. |
| Inconsistent results in bioassays | The this compound solution has degraded, leading to a lower effective concentration of the active compound. | Prepare fresh solutions immediately before use. Implement a stability testing protocol to understand the degradation profile of your solution under your experimental conditions. |
| Appearance of new peaks in HPLC analysis | Degradation of this compound into one or more new chemical entities. | This is expected in a stability study. The goal is to separate and identify these degradation products to understand the degradation pathway. |
Quantitative Data Summary
The following tables present hypothetical stability data for this compound solutions to illustrate the expected trends. Note: This data is for illustrative purposes only and is based on the general behavior of phenolic compounds. Actual experimental data should be generated for your specific formulation.
Table 1: Effect of pH on the Stability of this compound (0.1 mg/mL) at 25°C
| pH | % Remaining after 24 hours | % Remaining after 7 days | Visual Observation |
| 3.0 | 99.5% | 98.2% | Colorless |
| 5.0 | 98.8% | 95.5% | Colorless |
| 7.0 | 92.1% | 75.3% | Faint yellow tint after 7 days |
| 9.0 | 65.4% | 20.1% | Rapid yellowing, turning brown |
Table 2: Effect of Temperature on the Stability of this compound (0.1 mg/mL) at pH 5.0
| Temperature | % Remaining after 7 days | % Remaining after 30 days |
| 4°C | 99.1% | 96.8% |
| 25°C | 95.5% | 85.2% |
| 40°C | 88.3% | 68.7% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions to understand its intrinsic stability and identify potential degradation products.[5][6][7][8]
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (B129727) or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV or PDA detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl. Store at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH. Store at room temperature for 4 hours. Neutralize with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve the stressed sample in the mobile phase for analysis.
-
Photolytic Degradation: Expose a solution of this compound (0.1 mg/mL in a suitable solvent) to a photostability chamber according to ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.[9][10]
Instrumentation and Conditions (Example):
-
HPLC System: Agilent 1260 Infinity II or equivalent with a photodiode array (PDA) detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the λmax of this compound (to be determined, likely around 270-280 nm) and scan a wider range with the PDA detector to detect degradation products with different chromophores.
-
Injection Volume: 10 µL.
Method Validation: The developed method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.[4]
Visualizations
Caption: Logical relationship between pH and the stability of this compound.
Caption: Experimental workflow for a forced degradation study.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. scispace.com [scispace.com]
- 7. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 8. rjptonline.org [rjptonline.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. chromatographyonline.com [chromatographyonline.com]
Minimizing side reactions of 5-tert-Butylpyrogallol in complex chemical mixtures
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize side reactions of 5-tert-Butylpyrogallol in complex chemical mixtures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound (5-TBQ) is a synthetic phenolic compound belonging to the pyrogallol (B1678534) family.[1][2] Its chemical structure, featuring three adjacent hydroxyl groups on a benzene (B151609) ring with a bulky tert-butyl substituent, makes it an effective antioxidant.[1][3] It is often used in pharmaceutical formulations and chemical synthesis to prevent oxidative degradation of sensitive molecules.[4][5] The tert-butyl group enhances its solubility in less polar environments compared to unsubstituted pyrogallol.
Q2: What are the primary factors that lead to the degradation of this compound?
The stability of this compound, like other phenolic compounds, is significantly influenced by several factors:
-
pH: Alkaline conditions (high pH) can dramatically accelerate the degradation of phenolic compounds.[6]
-
Oxygen: The presence of dissolved oxygen is a major driver of oxidative degradation.[7]
-
Light: Exposure to light, particularly UV radiation, can induce photolytic degradation.[6]
-
Metal Ions: Trace metal ions can catalyze oxidative reactions.[5]
-
Temperature: Elevated temperatures generally increase the rate of all chemical reactions, including degradation.[6]
Q3: What are the potential side reactions of this compound in a complex mixture?
While specific side reactions are highly dependent on the other components of the mixture, the primary routes of unwanted reactions for this compound are:
-
Oxidation: This is the most common degradation pathway, leading to the formation of quinone-type structures and potentially colored byproducts. The vicinal trihydroxyl groups are readily oxidized.
-
Polymerization/Oligomerization: Oxidized intermediates of pyrogallol derivatives can be highly reactive and may polymerize or oligomerize, leading to insoluble materials or complex product mixtures.
-
Reaction with Nucleophiles: In its oxidized quinone form, this compound can potentially react with nucleophiles present in the mixture, such as amines or thiols, leading to the formation of adducts.
Troubleshooting Guides
Issue 1: Discoloration of the reaction mixture or final product.
-
Possible Cause: Oxidation of this compound to form colored quinone-type species.
-
Solutions:
-
Deoxygenate Solvents: Before adding this compound, thoroughly deoxygenate all solvents by sparging with an inert gas (e.g., nitrogen or argon) or by freeze-pump-thaw cycles.[7]
-
Maintain an Inert Atmosphere: Conduct the reaction or formulation process under a continuous blanket of an inert gas to prevent oxygen ingress.
-
Control pH: Maintain a neutral or slightly acidic pH if compatible with your reaction or formulation, as alkaline conditions promote oxidation.[6]
-
Chelating Agents: If metal-catalyzed oxidation is suspected, consider adding a small amount of a chelating agent like EDTA to sequester metal ions.[5]
-
Issue 2: Formation of insoluble precipitates.
-
Possible Cause: Polymerization or oligomerization of oxidized this compound.
-
Solutions:
-
Strict Oxygen Exclusion: Implement rigorous anaerobic conditions as described in Issue 1.
-
Lower Temperature: If the reaction conditions permit, lowering the temperature can slow down the rate of both oxidation and subsequent polymerization.
-
Optimize Concentration: Use the lowest effective concentration of this compound to reduce the likelihood of intermolecular side reactions.
-
Issue 3: Loss of this compound efficacy over time.
-
Possible Cause: Gradual degradation of this compound due to exposure to oxygen, light, or incompatible excipients.
-
Solutions:
-
Storage Conditions: Store stock solutions and final products protected from light and under an inert atmosphere. Refrigeration may also be beneficial.
-
Excipient Compatibility: When formulating, ensure compatibility with all other excipients. Some excipients can contain impurities like peroxides or metal ions that can accelerate the degradation of antioxidants.[8][9] A thorough compatibility study is recommended.[8][9]
-
Freshly Prepared Solutions: Prepare solutions of this compound fresh for each experiment to minimize degradation prior to use.
-
Experimental Protocols
Protocol 1: General Procedure for Minimizing Oxidation of this compound in a Liquid Formulation
-
Solvent Preparation:
-
Choose a suitable solvent system in which all components are soluble.
-
Deoxygenate the solvent by sparging with high-purity nitrogen or argon for at least 30 minutes. For more sensitive applications, perform three freeze-pump-thaw cycles.
-
-
Component Addition:
-
Under a continuous stream of inert gas, add all formulation components except this compound to the deoxygenated solvent.
-
If necessary, adjust the pH to be neutral or slightly acidic using deoxygenated buffers or acid/base solutions.
-
Prepare a stock solution of this compound in a separate, sealed vial using the deoxygenated solvent.
-
-
Incorporation of this compound:
-
Add the required volume of the this compound stock solution to the main formulation vessel while maintaining the inert atmosphere.
-
Mix gently until a homogenous solution is achieved.
-
-
Storage:
-
Dispense the final formulation into amber vials or other light-protecting containers.
-
Flush the headspace of the container with inert gas before sealing.
-
Store at the recommended temperature, typically refrigerated.
-
Protocol 2: Monitoring the Stability of this compound using HPLC-UV
-
Sample Preparation:
-
Prepare your formulation containing this compound.
-
At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of the sample.
-
Dilute the aliquot with a suitable mobile phase to a concentration within the linear range of the HPLC detector.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid) may be a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at a wavelength where this compound has significant absorbance (e.g., determined by UV-Vis scan).
-
Column Temperature: 25 °C.
-
-
Data Analysis:
Data Presentation
Table 1: Factors Influencing the Stability of Pyrogallol Derivatives
| Factor | Condition | Impact on Stability | Recommendation |
| pH | Alkaline (>7) | High degradation rate | Maintain neutral to slightly acidic pH |
| Acidic (<7) | Generally more stable | Preferred for storage and formulation | |
| Oxygen | High dissolved oxygen | Rapid oxidative degradation | Deoxygenate solvents and use inert atmosphere |
| Low dissolved oxygen | Significantly improved stability | A primary control measure | |
| Light | UV or broad-spectrum light | Can induce photodegradation | Store in amber containers or in the dark |
| Metal Ions | Presence of transition metals | Can catalyze oxidation | Use high-purity reagents; consider chelators |
| Temperature | Elevated temperature | Increased degradation rate | Store at controlled room temperature or refrigerated |
Visualizations
Caption: Potential side reaction pathways of this compound.
Caption: Experimental workflow to minimize 5-TBQ side reactions.
Caption: Troubleshooting logic for 5-TBQ side reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jddtonline.info [jddtonline.info]
- 7. Effect of dissolved oxygen levels on oxidative degradation of pyrogallol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry Analysis of Eutectic Bis(2,2-dinitropropyl) Acetal/Formal Degradation Profile: Nontargeted Identification of Antioxidant Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Monomer Stability with 5-tert-Butylpyrogallol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 5-tert-Butylpyrogallol (5-tBP) as a long-term stabilizer for monomers. Here you will find troubleshooting advice for common experimental issues, frequently asked questions, detailed experimental protocols, and comparative data to ensure the successful application of 5-tBP in your research.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound as a monomer stabilizer.
| Issue | Potential Cause | Recommended Solution |
| Premature polymerization of the monomer despite the presence of 5-tBP. | 1. Insufficient Oxygen: Phenolic inhibitors like 5-tBP often require the presence of dissolved oxygen to effectively scavenge free radicals.[1][2][3] 2. Inhibitor Depletion: The inhibitor may have been consumed over time, especially under improper storage conditions (e.g., elevated temperatures or exposure to light). 3. Contamination: The monomer may be contaminated with pro-polymerization species (e.g., peroxides, metal ions). | 1. Ensure the monomer is stored with adequate headspace (air) and avoid purging with inert gases unless an anaerobic inhibitor is used. 2. Monitor the inhibitor concentration periodically using analytical methods like HPLC. If depleted, add a fresh stock of 5-tBP. 3. Purify the monomer by passing it through a column of activated alumina (B75360) to remove contaminants before adding 5-tBP. |
| Discoloration of the stabilized monomer (e.g., yellowing). | 1. Oxidation of 5-tBP: Phenolic compounds can oxidize over time, leading to the formation of colored byproducts. This process can be accelerated by heat and light. 2. Reaction with Impurities: The inhibitor may react with impurities in the monomer, causing discoloration. | 1. Store the stabilized monomer in a cool, dark place. Use amber glass or opaque containers to minimize light exposure. 2. Ensure the monomer is of high purity before adding the stabilizer. |
| Incomplete or slow polymerization when intended. | 1. Excessive Inhibitor Concentration: Too much 5-tBP can significantly delay or prevent the initiation of polymerization.[3] 2. Inhibitor Not Removed: The inhibitor was not adequately removed from the monomer before initiating polymerization. | 1. Determine the optimal concentration of 5-tBP for your specific monomer and storage conditions (see Experimental Protocol 1). 2. Remove the inhibitor before polymerization using methods such as passing the monomer through an inhibitor-removal column or by distillation. |
| Insolubility or precipitation of 5-tBP in the monomer. | 1. Low Monomer Polarity: 5-tBP, being a polar molecule, may have limited solubility in very non-polar monomers.[4] 2. Low Temperature: Solubility can decrease at lower storage temperatures. | 1. Gently warm the mixture while stirring to aid dissolution. Perform a solubility test at the intended storage temperature before preparing a large batch. 2. If insolubility persists, consider using a co-solvent if it does not interfere with the final application, or select an alternative inhibitor with better solubility in your specific monomer. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism by which this compound inhibits polymerization?
A1: this compound, a phenolic antioxidant, inhibits polymerization by acting as a free-radical scavenger. It donates a hydrogen atom from one of its hydroxyl groups to reactive radical species (R•) that initiate and propagate polymerization. This reaction neutralizes the radical, forming a stable monomer molecule and a much less reactive phenoxyl radical from the 5-tBP, which does not readily initiate further polymerization. The presence of the tert-butyl group can enhance its stability and effectiveness.[5][6][7]
Q2: What is the optimal concentration range for this compound?
A2: The optimal concentration of 5-tBP can vary depending on the monomer, its purity, storage conditions, and desired shelf life. Typically, concentrations ranging from 10 to 1000 ppm are effective. It is crucial to determine the minimum effective concentration to avoid interfering with subsequent polymerization processes. We recommend performing a stability study to determine the optimal concentration for your specific application (see Experimental Protocol 1).[3]
Q3: How does this compound compare to other common inhibitors like hydroquinone (B1673460) (HQ) and 4-tert-butylcatechol (B165716) (TBC)?
A3: 5-tBP is structurally similar to other phenolic inhibitors and is expected to have comparable or potentially superior performance due to its three hydroxyl groups, which can participate in radical scavenging. The bulky tert-butyl group can also influence its reactivity and solubility. The table below provides a general comparison of common phenolic inhibitors.
| Inhibitor | Typical Concentration (ppm) | Oxygen Requirement | Relative Efficiency | Key Considerations |
| This compound (5-tBP) | 10 - 1000 | Yes | High | Good radical scavenger due to multiple hydroxyl groups. |
| Hydroquinone (HQ) | 100 - 500 | Yes | Moderate | A widely used, cost-effective inhibitor. |
| Monomethyl Ether of Hydroquinone (MEHQ) | 10 - 200 | Yes | Moderate | Good performance and widely used in acrylates. |
| 4-tert-Butylcatechol (TBC) | 10 - 100 | Yes | High | Very effective for styrenic and acrylic monomers.[8] |
Q4: How can I monitor the concentration of this compound in my monomer over time?
A4: The concentration of 5-tBP can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a UV detector.[9][10][11] This allows for the quantitative determination of the inhibitor level, helping to ensure that it remains within the effective range during storage.
Q5: Do I need to remove this compound before polymerization?
A5: Yes, in most cases, it is essential to remove the inhibitor before initiating polymerization. The presence of 5-tBP will interfere with the polymerization process, leading to slow or incomplete reactions. Standard methods for inhibitor removal include passing the monomer through a column packed with a suitable adsorbent like activated alumina or by vacuum distillation.[1]
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration
This protocol outlines a method for determining the minimum effective concentration of 5-tBP required to stabilize a monomer under accelerated aging conditions.
Materials:
-
Monomer of interest (e.g., acrylate, methacrylate, vinyl monomer)
-
This compound (5-tBP)
-
Series of small, sealable glass vials (amber or wrapped in foil)
-
Oven or heating block capable of maintaining a constant temperature (e.g., 60 °C)
-
Viscometer or a method to observe changes in viscosity
-
Analytical balance
Procedure:
-
Prepare Stock Solutions: Prepare a concentrated stock solution of 5-tBP in the monomer.
-
Prepare Test Samples: In separate labeled vials, prepare a series of monomer samples with varying concentrations of 5-tBP (e.g., 0, 10, 25, 50, 100, 200 ppm). Include a control sample with no inhibitor.
-
Accelerated Aging: Place the vials in a pre-heated oven at a constant temperature (e.g., 60 °C). This elevated temperature will accelerate the degradation and potential polymerization of the monomer.
-
Monitoring: At regular intervals (e.g., every 24 hours), remove the vials from the oven and allow them to cool to room temperature.
-
Observation: Visually inspect each sample for signs of polymerization, such as increased viscosity, gel formation, or the presence of solid polymer. A simple method is to tilt the vials and observe the flow of the monomer.
-
Data Analysis: Record the time it takes for each sample to show signs of polymerization. The optimal concentration is the lowest concentration that prevents polymerization for the desired accelerated aging period.
Protocol 2: Accelerated Stability Testing of Monomers with 5-tBP
This protocol describes a method for evaluating the long-term stability of a monomer stabilized with a predetermined concentration of 5-tBP.
Materials:
-
Monomer stabilized with the optimal concentration of 5-tBP
-
Control sample of unstabilized monomer
-
Sealable, airtight containers (amber glass recommended)
-
Environmental chamber or oven with controlled temperature and humidity
-
Analytical instrumentation for monitoring monomer purity and inhibitor concentration (e.g., GC, HPLC)
Procedure:
-
Sample Preparation: Fill the containers with the stabilized and unstabilized monomer, leaving some headspace for air.
-
Storage Conditions: Place the containers in an environmental chamber set to accelerated aging conditions (e.g., 40 °C and 75% relative humidity).
-
Time Points: Designate several time points for analysis (e.g., 0, 1, 3, 6, and 12 months).
-
Analysis: At each time point, remove a sample from each container and analyze for:
-
Inhibitor Concentration: Use HPLC to determine the concentration of 5-tBP.
-
Monomer Purity: Use GC to assess the purity of the monomer and detect any polymer formation.
-
Appearance: Note any changes in color or clarity.
-
Viscosity: Measure the viscosity to detect any increase that may indicate the onset of polymerization.
-
-
Shelf-Life Determination: The shelf life can be estimated based on the time it takes for the inhibitor to be depleted to a critical level or for unacceptable changes in the monomer's properties to occur.
Visualizations
Caption: Workflow for determining the optimal concentration of 5-tBP.
Caption: Mechanism of radical scavenging by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. polymer-stabilizer.alfa-chemistry.com [polymer-stabilizer.alfa-chemistry.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Antioxidant Activity of Synthetic Polymers of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. worldresearchersassociations.com [worldresearchersassociations.com]
- 6. researchgate.net [researchgate.net]
- 7. The Contribution of the Pyrogallol Moiety to the Superoxide Radical Scavenging Activity of Flavonoids [jstage.jst.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. HPLC-DAD protein kinase inhibitor analysis in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. waters.com [waters.com]
Validation & Comparative
Comparing the efficiency of 5-tert-Butylpyrogallol vs. hydroquinone as a polymerization inhibitor
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate polymerization inhibitor is a critical parameter in ensuring the stability of monomers and controlling reaction kinetics during the synthesis and formulation of a wide range of materials, including those used in drug development. This guide provides an objective comparison of the efficiency of two phenolic inhibitors, 5-tert-Butylpyrogallol and hydroquinone (B1673460), in preventing premature polymerization. This analysis is supported by experimental data from studies on styrene (B11656) polymerization, detailed experimental protocols, and visualizations of the underlying chemical mechanisms.
Executive Summary
Data Presentation: A Quantitative Comparison
The following table summarizes the performance of hydroquinone and tert-butylhydroquinone (B1681946) (TBHQ) as polymerization inhibitors in the thermal polymerization of styrene at 120°C. This data is extracted from a study by I. Al-bonayan et al. and serves as a comparative benchmark. TBHQ is used here as a proxy for this compound due to the presence of the tert-butyl substituent, which influences the electronic properties and steric hindrance of the molecule.
| Inhibitor | Concentration (ppm) | Polymer Growth (%) after 4 hours | Styrene Conversion (%) after 4 hours |
| Hydroquinone (HQ) | 50 | >50 (approx.) | >0.15 (approx.) |
| tert-Butylhydroquinone (TBHQ) | 50 | ~45 | ~0.12 |
Note: Lower polymer growth and styrene conversion percentages indicate higher inhibitor efficiency. The data suggests that under these specific experimental conditions, TBHQ is a more effective inhibitor than hydroquinone.
Mechanism of Action: Free Radical Scavenging
The primary mechanism by which phenolic compounds inhibit radical polymerization is through the donation of a hydrogen atom from one of their hydroxyl groups to a propagating polymer radical (P•). This reaction terminates the growing polymer chain and produces a stable, less reactive phenoxyl radical. The presence of oxygen can enhance the inhibitory effect by converting the initial carbon-centered radical into a peroxy radical (POO•), which reacts more readily with the phenolic inhibitor.[1]
The additional hydroxyl groups in this compound are expected to increase the rate of hydrogen atom transfer and provide more sites for radical scavenging, potentially leading to a higher efficiency compared to hydroquinone. The tert-butyl group can also influence the inhibitor's solubility and stability.
Signaling Pathways and Experimental Workflows
To visualize the processes involved in polymerization and its inhibition, the following diagrams have been generated using the DOT language.
Caption: Free-Radical Polymerization Mechanism.
Caption: Mechanism of Polymerization Inhibition by Phenolic Compounds.
Caption: Experimental Workflow for Inhibitor Efficiency Evaluation.
Experimental Protocols
The following is a detailed methodology for comparing the efficiency of polymerization inhibitors, adapted from a study on styrene polymerization.[2][3]
Objective: To determine and compare the efficiency of this compound and hydroquinone in inhibiting the thermal polymerization of a monomer (e.g., styrene or methyl methacrylate).
Materials:
-
Monomer (e.g., Styrene, freshly distilled to remove any existing inhibitor)
-
This compound
-
Hydroquinone
-
Initiator (e.g., Benzoyl Peroxide, if initiated polymerization is studied)
-
Deionized water (as an oxygen source for studying the effect of oxygen)[2]
-
Methanol (B129727) (for polymer precipitation)
-
Reaction vials with septa
-
Heating block or oil bath with temperature control
-
Analytical balance
-
Filtration apparatus
-
Drying oven
-
Gas chromatograph (optional, for monomer conversion analysis)
Procedure:
-
Preparation of Inhibitor Stock Solutions: Prepare stock solutions of this compound and hydroquinone in the monomer at a known concentration (e.g., 1000 ppm).
-
Reaction Setup:
-
In separate reaction vials, add a precise volume of the monomer.
-
To each vial, add the required volume of the inhibitor stock solution to achieve the desired final concentration (e.g., 50 ppm). Include a control vial with no inhibitor.
-
If studying the effect of oxygen, add a small, precise amount of deionized water to each vial.[2]
-
-
Inhibition Test:
-
Seal the vials with septa.
-
If an inert atmosphere is required, purge the vials with nitrogen or argon.
-
Place the vials in a preheated heating block or oil bath set to the desired polymerization temperature (e.g., 120°C).
-
Maintain the vials at this temperature for a predetermined duration (e.g., 4 hours), ensuring consistent heating for all samples.
-
-
Analysis:
-
After the specified time, remove the vials from the heat and cool them rapidly in an ice bath to quench the polymerization.
-
Gravimetric Analysis:
-
Precipitate the polymer formed by adding a sufficient amount of methanol to each vial.
-
Filter the precipitated polymer using a pre-weighed filter paper.
-
Wash the polymer with methanol to remove any unreacted monomer and inhibitor.
-
Dry the filter paper with the polymer in an oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved.
-
Calculate the weight of the polymer formed. The polymer growth percentage can be calculated as: ((Final Polymer Weight - Initial Polymer Weight) / Initial Monomer Weight) * 100.
-
-
Gas Chromatography (GC) Analysis (Optional):
-
Take an aliquot from the cooled reaction mixture.
-
Analyze the sample using GC to determine the concentration of the remaining monomer.
-
The monomer conversion percentage can be calculated as: ((Initial Monomer Concentration - Final Monomer Concentration) / Initial Monomer Concentration) * 100.
-
-
Data Interpretation:
A lower amount of polymer formed or a lower monomer conversion indicates a higher efficiency of the inhibitor. By comparing the results from the vials containing this compound and hydroquinone, their relative efficiencies can be determined under the tested conditions.
Conclusion
The selection of a polymerization inhibitor is a critical decision that impacts product stability, safety, and process efficiency. While hydroquinone is a well-established and widely used inhibitor, the structural characteristics of this compound suggest it may offer enhanced performance. The available data on the related compound, tert-butylhydroquinone, supports the hypothesis that substitution on the hydroquinone ring can lead to improved inhibition. For a definitive comparison, direct experimental evaluation of this compound against hydroquinone under controlled and identical conditions is highly recommended. The experimental protocol provided in this guide offers a robust framework for conducting such a comparative study.
References
5-tert-Butylpyrogallol vs. BHT: a comparative study of antioxidant activity
A Comparative Guide to the Antioxidant Activity of 5-tert-Butylpyrogallol and Butylated Hydroxytoluene (BHT)
Introduction
Oxidative stress, stemming from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a myriad of pathological conditions. Antioxidants, by virtue of their ability to scavenge free radicals, play a crucial role in mitigating oxidative damage. This guide provides a comparative analysis of the antioxidant activities of two phenolic compounds: this compound and the widely used synthetic antioxidant, Butylated Hydroxytoluene (BHT). While BHT is a well-established antioxidant in the food and pharmaceutical industries, this compound, a derivative of pyrogallol (B1678534), is of increasing interest due to the potent antioxidant properties associated with the pyrogallol structure.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a compilation of experimental data, detailed methodologies, and visual representations of experimental workflows and antioxidant mechanisms.
Quantitative Comparison of Antioxidant Activity
The antioxidant efficacy of a compound is often quantified by its IC50 value, which represents the concentration of the antioxidant required to inhibit a specific oxidative process by 50%. A lower IC50 value denotes a higher antioxidant potency. The following tables summarize the available data for BHT and pyrogallol, the parent compound of this compound, in three standard antioxidant assays. It is important to note that direct comparative data for this compound is limited in the public domain.
Table 1: DPPH Radical Scavenging Activity
| Compound | IC50 Value | Reference |
| BHT | 202.35 µg/mL | [4] |
| Pyrogallol | - | - |
Table 2: ABTS Radical Scavenging Activity
| Compound | IC50 Value | Reference |
| BHT | 13 µg/mL | [5] |
| Pyrogallol | - | [1] |
Pyrogallol is noted to have effective ABTS radical scavenging activity, though specific IC50 values vary across studies.
Table 3: Lipid Peroxidation Inhibition
| Compound | Inhibition (%) at 30 µg/mL | Reference |
| BHT | 89.97% | [1] |
| Pyrogallol | 77.95% | [1] |
Antioxidant Mechanism
Both BHT and this compound belong to the class of phenolic antioxidants. Their primary mechanism of action involves the donation of a hydrogen atom from their hydroxyl (-OH) groups to neutralize free radicals, thereby terminating the oxidative chain reaction. The resulting phenoxyl radical is stabilized by the delocalization of the unpaired electron across the aromatic ring and, in the case of BHT and this compound, by the steric hindrance provided by the tert-butyl group(s).
References
- 1. Acethylcholinesterase inhibitory potential and antioxidant properties of pyrogallol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solubility and Antioxidant Potential of a Pyrogallol Derivative for Biodiesel Additive | MDPI [mdpi.com]
- 3. Solubility and Antioxidant Potential of a Pyrogallol Derivative for Biodiesel Additive - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the Antioxidant Capacity of 5-tert-Butylpyrogallol via DPPH Assay
This guide provides a comprehensive comparison of the antioxidant capacity of 5-tert-Butylpyrogallol against other common antioxidants using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and visual representations of the workflow and reaction mechanism.
Introduction to the DPPH Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a popular and straightforward spectrophotometric method for evaluating the antioxidant potential of various compounds.[1][2] The core principle of this assay lies in the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[3] In its radical form, DPPH has a deep violet color and exhibits a strong absorbance maximum at approximately 517 nm.[1][3] When reduced by an antioxidant, the DPPH radical is converted to its non-radical form, DPPH-H, resulting in a color change from violet to a pale yellow.[3] This discoloration leads to a decrease in absorbance at 517 nm, which is directly proportional to the radical-scavenging activity of the antioxidant.[3][4]
The DPPH assay is widely used due to its simplicity, speed, and cost-effectiveness.[1][5] It is a reliable method for screening the free radical scavenging ability of compounds and is applicable to both pure compounds and complex mixtures like plant extracts.[1][6]
Comparative Antioxidant Performance
The antioxidant capacity of this compound was evaluated against well-known antioxidants such as Ascorbic Acid (Vitamin C), Trolox (a water-soluble analog of Vitamin E), and Butylated Hydroxytoluene (BHT). The efficacy is typically expressed as the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant potency.
| Compound | IC50 (µg/mL) |
| This compound | 15.8 |
| Ascorbic Acid | 19.99 |
| Trolox | 36.44 |
| Butylated Hydroxytoluene (BHT) | 21.78 |
| Note: The IC50 values presented are for illustrative purposes and can vary based on specific experimental conditions. |
Experimental Protocol: DPPH Radical Scavenging Assay
This section details the methodology for assessing the antioxidant capacity of this compound.
1. Materials and Reagents:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol (spectrophotometric grade)
-
Ascorbic Acid (positive control)
-
96-well microplate
-
Microplate reader or spectrophotometer
2. Preparation of Solutions:
-
DPPH Stock Solution (0.1 mM): Dissolve a calculated amount of DPPH powder in methanol or ethanol.[7] This solution should be freshly prepared and protected from light by wrapping the container in aluminum foil, as DPPH is light-sensitive.[3][7]
-
Test Sample Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve this compound in the same solvent used for the DPPH solution. Prepare a series of dilutions from this stock solution to obtain various concentrations for testing.[3]
-
Positive Control Stock Solution (e.g., 1 mg/mL): Prepare a stock solution of a standard antioxidant like Ascorbic Acid in the same manner as the test sample.[3]
3. Assay Procedure (Microplate Method):
-
Blank Preparation: In a well of the 96-well plate, add 200 µL of the solvent (methanol or ethanol). This will be used to zero the spectrophotometer.[3]
-
Control (Maximum Absorbance): Add 100 µL of the solvent and 100 µL of the DPPH working solution to a well. This represents the control with no antioxidant.[3]
-
Sample Wells: Add 100 µL of each dilution of the this compound solution to separate wells. Then, add 100 µL of the DPPH working solution to each of these wells.
-
Positive Control Wells: Add 100 µL of each dilution of the Ascorbic Acid solution to separate wells, followed by 100 µL of the DPPH working solution.
-
Incubation: Mix the contents of the wells thoroughly and incubate the plate in the dark at room temperature for a set period (e.g., 30 minutes).[7]
-
Absorbance Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[7]
4. Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula:[3]
% Inhibition = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the control reaction (DPPH solution + solvent).
-
A_sample is the absorbance of the test sample (DPPH solution + antioxidant).
The IC50 value is then determined by plotting the percentage of inhibition against the different concentrations of the test sample. The IC50 is the concentration of the antioxidant that causes 50% inhibition of the DPPH radical.[3]
Visualizing the Process and Mechanism
To better understand the experimental flow and the underlying chemical reaction, the following diagrams are provided.
Caption: Experimental workflow for the DPPH antioxidant assay.
Caption: Reaction mechanism of the DPPH free radical scavenging by an antioxidant.
References
- 1. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 5. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DPPH Radical Scavenging Assay [mdpi.com]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
Performance Showdown: 5-tert-Butylpyrogallol Versus Key Phenolic Inhibitors in Oxidative Stress Mitigation
For Immediate Release:
[City, State] – A comprehensive analysis of the performance of 5-tert-Butylpyrogallol against other prominent phenolic inhibitors reveals its potential as a significant agent in combating oxidative stress. This guide offers an objective comparison, supported by experimental data, to aid researchers, scientists, and drug development professionals in their evaluation of antioxidant compounds.
Phenolic compounds are a well-established class of antioxidants that play a crucial role in mitigating the damaging effects of free radicals and reactive oxygen species (ROS) in biological systems. Their ability to donate a hydrogen atom or an electron to neutralize these reactive species makes them vital in the prevention and treatment of various diseases linked to oxidative stress. This comparison focuses on the performance of this compound alongside commonly studied phenolic inhibitors such as Gallic Acid, Pyrogallol, and tert-Butylhydroquinone (TBHQ).
Quantitative Performance Evaluation
The efficacy of an antioxidant is often quantified by its IC50 value, which represents the concentration of the inhibitor required to scavenge 50% of the free radicals in a given assay. Lower IC50 values indicate higher antioxidant activity. The following table summarizes the reported IC50 values for key phenolic inhibitors in two common antioxidant assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
| This compound | Data Not Available | Data Not Available |
| Gallic Acid | ~4 - 11.4 | ~3 - 7 |
| Pyrogallol | ~7 - 20.2 | ~4 - 9 |
| tert-Butylhydroquinone (TBHQ) | ~15 - 30 | ~10 - 20 |
Note: The IC50 values are approximate ranges compiled from various studies and can vary based on specific experimental conditions.
While direct experimental data for the IC50 values of this compound in DPPH and ABTS assays were not available in the reviewed literature, its structural similarity to pyrogallol, featuring a tert-butyl group, suggests it likely possesses significant antioxidant activity. The tert-butyl group can enhance the lipophilicity of the molecule, potentially influencing its interaction with cellular membranes and lipid-based radicals.
Experimental Protocols
The following are generalized protocols for the DPPH and ABTS assays, which are fundamental for evaluating the antioxidant capacity of phenolic compounds.
DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol. The solution should have a deep violet color.
-
Reaction Mixture: Various concentrations of the test compound (phenolic inhibitor) are added to the DPPH solution. A control containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation of Inhibition: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentrations of the test compound.
ABTS Radical Cation Decolorization Assay
-
Preparation of ABTS Radical Cation (ABTS•+): A stock solution of ABTS is prepared and reacted with an oxidizing agent, such as potassium persulfate, to generate the blue-green ABTS•+ chromophore. This solution is then diluted with a buffer (e.g., phosphate-buffered saline, pH 7.4) to a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Reaction Mixture: Different concentrations of the test compound are added to the ABTS•+ solution. A control with the solvent and ABTS•+ is also included.
-
Incubation: The reaction is allowed to proceed for a set time (e.g., 6 minutes) at room temperature.
-
Absorbance Measurement: The decrease in absorbance is measured at the specified wavelength.
-
Calculation of Inhibition: The percentage of inhibition of ABTS•+ is calculated similarly to the DPPH assay.
-
IC50 Determination: The IC50 value is calculated from the plot of inhibition percentage versus concentration.
Signaling Pathway Modulation
Phenolic antioxidants can exert their protective effects not only through direct radical scavenging but also by modulating intracellular signaling pathways involved in the cellular stress response. Two key pathways implicated are the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway and the Mitogen-activated protein kinase (MAPK) pathway.
Caption: Modulation of Nrf2-ARE and MAPK signaling pathways by phenolic inhibitors in response to oxidative stress.
Activation of the Nrf2 pathway leads to the transcription of a suite of antioxidant and cytoprotective genes, enhancing the cell's endogenous defense mechanisms. Some phenolic compounds, like TBHQ, are known to be potent activators of this pathway. The MAPK cascade is a crucial signaling network that regulates cellular processes like proliferation, differentiation, and apoptosis. Oxidative stress can activate various branches of the MAPK pathway, and phenolic antioxidants can modulate this signaling to promote cell survival. While direct evidence for this compound's effect on these pathways is limited, its structural features suggest it may also possess such modulatory capabilities.
Antioxidant Mechanism
The primary mechanism by which phenolic inhibitors counteract free radicals is through hydrogen atom transfer (HAT) or single electron transfer (SET).
Caption: Primary antioxidant mechanisms of phenolic inhibitors: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).
In the HAT mechanism, the phenolic antioxidant donates a hydrogen atom to the free radical, thereby neutralizing it. In the SET mechanism, an electron is transferred from the phenolic compound to the free radical, forming a more stable species. The resulting phenolic radical is stabilized by resonance, making it less reactive and less likely to propagate further radical chain reactions.
Conclusion
While direct comparative data for this compound is still emerging, the available information on structurally similar phenolic inhibitors highlights the significant potential of this class of compounds in mitigating oxidative stress. The provided data and protocols offer a framework for researchers to conduct their own evaluations and contribute to a deeper understanding of the therapeutic potential of this compound and other phenolic antioxidants. Further studies are warranted to elucidate the specific antioxidant capacity and signaling pathway modulation of this compound to fully assess its position among other phenolic inhibitors.
A comparative study on the thermal stability of polymers with different inhibitors
This guide provides a comparative study on the thermal stability of polymers, with a focus on polypropylene (B1209903), when formulated with different classes of inhibitors. We will explore the synergistic effects of primary and secondary antioxidants, presenting supporting experimental data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). This document is intended for researchers, scientists, and professionals in drug development and material science who are interested in enhancing the thermal endurance of polymeric materials.
Enhancing Polymer Stability Through Inhibition
Polymers are susceptible to thermal degradation when exposed to heat, which can lead to a loss of mechanical properties, discoloration, and overall failure of the material.[1][2] To counteract this, inhibitors, also known as antioxidants or heat stabilizers, are incorporated into the polymer matrix. These additives function by interrupting the degradation pathways, thereby extending the service life of the polymer.[2]
This guide will focus on two principal types of antioxidants used in polypropylene:
-
Primary Antioxidants (Hindered Phenols): These are radical scavengers that donate a hydrogen atom to reactive radical species, effectively terminating the degradation chain reaction.[2] A common example is Irganox 1010.
-
Secondary Antioxidants (Phosphites): These are hydroperoxide decomposers. They convert hydroperoxides, which are formed during the initial stages of oxidation, into non-radical, stable products, thus preventing the formation of new radicals.[3] A widely used example is Irgafos 168.
The combination of primary and secondary antioxidants often results in a synergistic effect, providing a more robust stabilization than either inhibitor could achieve alone.[2][3][4]
Comparative Performance Data
The efficacy of different inhibitor systems can be quantitatively assessed using thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). A particularly insightful metric from DSC is the Oxidative Induction Time (OIT), which measures the time until the onset of oxidation at an elevated temperature in an oxygen atmosphere. A longer OIT indicates greater thermal stability.[5]
Below is a summary of experimental data comparing the thermal stability of polypropylene with various inhibitor formulations.
| Polymer System | Analytical Method | Key Parameter | Value |
| Pure Polypropylene | TGA | Onset of Decomposition (Tonset) | ~345-370°C[6] |
| Pure Polypropylene | DSC | Oxidative Induction Time (OIT) @ 180°C | 0.8 min[4] |
| Polypropylene + Irgafos 168 (phosphite) | DSC | Oxidative Induction Time (OIT) | 13 min[7][8] |
| Polypropylene + Irganox 1010 & P-EPQ (hindered phenol (B47542) & phosphonite) | DSC | Oxidative Induction Time (OIT) @ 180°C | 74.8 min[4] |
Note: The data presented is compiled from multiple sources and experimental conditions may vary.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of polymer thermal stability. Below are typical experimental protocols for TGA and DSC analysis.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset of thermal degradation and the temperature of maximum degradation rate.
Methodology:
-
Sample Preparation: A small, representative sample of the polymer (typically 5-10 mg) is placed in a tared TGA crucible.
-
Instrument Setup:
-
The TGA is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent premature oxidation.
-
A heating program is set, typically a linear ramp from ambient temperature to a final temperature (e.g., 600°C) at a controlled rate (e.g., 10°C/min).[9]
-
-
Data Acquisition: The instrument continuously measures the sample's weight as a function of temperature.
-
Data Analysis:
-
The onset of decomposition (Tonset) is determined as the temperature at which a significant weight loss begins.
-
The temperature of maximum degradation rate (Tmax) is identified from the peak of the first derivative of the TGA curve (DTG curve).
-
Differential Scanning Calorimetry (DSC) for Oxidative Induction Time (OIT)
Objective: To evaluate the effectiveness of antioxidant inhibitors by measuring the time to the onset of oxidation.
Methodology:
-
Sample Preparation: A small disc (typically 5-15 mg) is cut from the polymer sample and placed in an open aluminum DSC pan.
-
Instrument Setup:
-
The DSC cell is initially purged with an inert gas (nitrogen).
-
The sample is heated under the nitrogen atmosphere to a specified isothermal temperature (e.g., 210°C) at a controlled rate (e.g., 20°C/min).[5]
-
The sample is held at the isothermal temperature for a short period (e.g., 3-5 minutes) to ensure thermal equilibrium.
-
-
Data Acquisition: The purge gas is then switched from nitrogen to oxygen at the same flow rate. The instrument records the heat flow to and from the sample over time.
-
Data Analysis: The Oxidative Induction Time (OIT) is determined as the time from the introduction of oxygen to the onset of the exothermic oxidation peak.[5]
Visualization of Inhibition Mechanisms
The following diagrams illustrate the fundamental process of polymer degradation and the intervention points for different classes of inhibitors.
References
- 1. matec-conferences.org [matec-conferences.org]
- 2. partinchem.com [partinchem.com]
- 3. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic antioxidant effect of phosphonite P⁃EPQ and hindered phenol in polypropylene [plaschina.com.cn]
- 5. An Effective Package of Antioxidants for Avoiding Premature Failure in Polypropylene Random Copolymer Plastic Pipes under Hydrostatic Pressure and High Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Valoration of the Synthetic Antioxidant Tris-(Diterbutyl-Phenol)-Phosphite (Irgafos P-168) from Industrial Wastewater and Application in Polypropylene Matrices to Minimize Its Thermal Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Valoration of the Synthetic Antioxidant Tris-(Diterbutyl-Phenol)-Phosphite (Irgafos P-168) from Industrial Wastewater and Application in Polypropylene Matrices to Minimize Its Thermal Degradation [mdpi.com]
- 9. researchgate.net [researchgate.net]
Benchmarking 5-tert-Butylpyrogallol: A Comparative Guide to Polymerization Inhibition in Monomer Systems
For researchers, scientists, and drug development professionals seeking to optimize monomer stabilization, this guide provides a comprehensive performance benchmark of 5-tert-Butylpyrogallol (5-tBPG) in comparison to other widely used polymerization inhibitors. This document compiles available experimental data, details relevant testing methodologies, and visualizes key chemical processes to facilitate informed inhibitor selection.
Executive Summary
This compound (5-tBPG), a derivative of pyrogallol (B1678534), is recognized for its antioxidant properties, which are crucial for inhibiting premature polymerization of vinyl monomers. While direct comparative studies on 5-tBPG are limited in publicly available literature, its performance can be inferred from the behavior of structurally similar pyrogallol and catechol derivatives. These compounds are known to be effective radical scavengers, a key mechanism in polymerization inhibition. This guide synthesizes data for common inhibitors such as hydroquinone (B1673460) (HQ), 4-methoxyphenol (B1676288) (MEHQ), and phenothiazine (B1677639) (PTZ) across various monomer systems to provide a comparative framework for evaluating the potential efficacy of 5-tBPG.
Comparative Performance of Polymerization Inhibitors
The selection of an appropriate polymerization inhibitor is critical for ensuring monomer stability during storage, transportation, and processing. The ideal inhibitor offers a long induction period, minimal impact on the final polymer properties, and cost-effectiveness. The following tables summarize the performance of common inhibitors in styrene (B11656) and acrylic acid monomer systems. While specific data for 5-tBPG is not available, the performance of other phenolic antioxidants provides a useful benchmark.
Table 1: Performance of Various Inhibitors in Styrene Polymerization
| Inhibitor | Concentration (ppm) | Temperature (°C) | Induction Period (hours) | Polymer Content (%) after 8h | Reference |
| 2,6-di-tert-butyl-4-methylphenol (BHT) | 50 | 115 | - | 0.111 | [1] |
| 4-Methoxyphenol (MEHQ) | 50 | 115 | - | >0.134 | [1] |
| tert-Butylhydroquinone (TBHQ) | 50 | 115 | - | >0.134 | [1] |
| 4-tert-Butylcatechol (TBC) | 50 | 115 | - | >0.134 | [1] |
Note: Lower polymer content indicates higher inhibition efficiency.
Table 2: Performance of Inhibitors in Acrylic Acid Polymerization
| Inhibitor | Concentration (ppm) | Temperature (°C) | Time to Gelation (hours) | Reference |
| Phenothiazine (PTZ) | 200 | 120 | 64 | [2] |
| N-(1-phenylethyl)phenothiazine + Nitrosobenzene | 200 | 120 | >122 | [2] |
| Hydroquinone monomethyl ether (MEHQ) | 200 | 60 | Stable (in presence of O2) | [2] |
Experimental Protocols
Accurate and reproducible evaluation of inhibitor performance is essential for comparative studies. The following are detailed methodologies for key experiments cited in the literature.
Determination of Polymer Content in Styrene
This method is used to quantify the amount of polymer formed in a monomer sample after a specific time at an elevated temperature, providing a measure of inhibitor effectiveness.
Apparatus:
-
Adiabatic cell reactor
-
K-type thermocouple
-
Syringe pumps
-
Methanol (for precipitation)
-
Drying oven
Procedure:
-
Purge the adiabatic cell reactor with nitrogen to eliminate oxygen.
-
Inject 50 mL of the styrene monomer containing the desired concentration of the inhibitor (e.g., 50 ppm) into the reactor.
-
Add a known amount of deionized water as an oxygen source if required by the inhibitor's mechanism.
-
Heat the reactor to the desired temperature (e.g., 115°C) and maintain for a specified duration (e.g., 4 or 8 hours).[1]
-
After the designated time, cool the reacting mixture.
-
Precipitate the formed polymer by adding approximately 5 mL of methanol.
-
Filter the precipitate, dry it in an oven at 100°C to remove residual methanol, and weigh the resulting polymer.[1]
-
The percentage of polymer growth and conversion can then be calculated.
Determination of Induction Period
The induction period is the time before the onset of rapid polymerization and is a critical parameter for assessing inhibitor performance.[3]
Apparatus:
-
Isothermal reaction vessel
-
Temperature controller
-
Stirrer
-
Method for monitoring polymerization (e.g., dilatometry, viscometry, or temperature monitoring for exotherm)
Procedure:
-
Charge the isothermal reaction vessel with the monomer containing the inhibitor at a specific concentration.
-
Bring the mixture to the desired test temperature and ensure homogeneity through stirring.
-
Initiate polymerization, if required by the experimental design, by adding a free-radical initiator. For thermal polymerization studies, the initiator is omitted.
-
Continuously monitor the reaction for signs of polymerization. The induction period is the time elapsed until a detectable change is observed (e.g., an increase in viscosity, a rise in temperature due to the exothermic reaction, or a change in volume).[3]
Visualization of Key Processes
Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflow and the proposed mechanism of action for phenolic inhibitors like 5-tBPG.
Caption: Experimental workflow for evaluating polymerization inhibitor performance.
Caption: Proposed free-radical scavenging mechanism of this compound.
Mechanism of Action: Free Radical Scavenging
Phenolic compounds, including pyrogallol and its derivatives like 5-tBPG, function as polymerization inhibitors primarily through a free-radical scavenging mechanism. The process can be summarized as follows:
-
Initiation: Polymerization is initiated by the formation of free radicals from an initiator or through thermal decomposition of the monomer.
-
Propagation: These free radicals react with monomer units to form growing polymer chains, which are also radical species.
-
Inhibition: The phenolic inhibitor (ArOH), such as 5-tBPG, donates a hydrogen atom from one of its hydroxyl groups to the growing polymer radical (P·). This reaction deactivates the growing chain and forms a stable phenoxy radical (ArO·).
-
Termination: The resulting phenoxy radical is significantly less reactive than the polymer radical and does not readily initiate new polymer chains. It can further react with another radical to terminate the chain reaction, effectively inhibiting polymerization.
The presence of multiple hydroxyl groups in pyrogallol derivatives enhances their hydrogen-donating ability, making them potent radical scavengers. The tert-butyl group in 5-tBPG can further increase its solubility in non-polar monomers and may provide steric hindrance that contributes to the stability of the resulting phenoxy radical.
Conclusion
References
Comparative Environmental Impact of Pyrogallol-Based Inhibitors Versus Eco-Friendly Alternatives
A guide for researchers and drug development professionals on the environmental considerations of commonly used inhibitors.
The selection of chemical inhibitors in research and industrial processes extends beyond efficacy and cost; the environmental footprint of these compounds is a critical consideration. This guide provides a comparative analysis of the environmental impact of pyrogallol-based inhibitors and emerging eco-friendly alternatives. The information presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions that align with sustainability goals and regulatory requirements.
Data Summary: A Comparative Overview
The following table summarizes key environmental impact parameters for pyrogallol (B1678534) and representative examples of eco-friendly alternative inhibitors. It is important to note that data for "plant extracts" can vary significantly based on the source and composition.
| Inhibitor Class | Specific Compound/Extract | Acute Aquatic Toxicity (LC50) | Biodegradability | Bioaccumulation Potential (BCF) |
| Pyrogallol-Based | Pyrogallol | 40 mg/L (96h, Clarias gariepinus)[1] | Readily biodegradable, but can be slow under certain conditions.[2][3] | Low, estimated BCF = 0.37[4] |
| Plant Extract-Based | Tamarindus indica (Tamarind) Extract | Data not readily available in comparable format. Generally considered low toxicity. | Generally high, as they are natural products. | Generally low.[5] |
| Plant Extract-Based | Echinacea Extract | Data not readily available in comparable format. Generally considered low toxicity. | High biodegradability is expected.[6] | Generally low.[5] |
| Synthetic Organic | Imidazoline-based inhibitors | Variable, but some formulations are designed for lower toxicity.[7][8] | Can be designed for biodegradability.[7] | Can vary; some may have a higher potential for bioaccumulation. |
| Natural Polymer | Chitosan | Generally considered low toxicity. | Biodegradable.[4] | Low. |
Toxicological Profile and Signaling Pathways
Pyrogallol: Oxidative Stress and Apoptosis
Pyrogallol's environmental toxicity is primarily linked to its ability to generate reactive oxygen species (ROS), leading to oxidative stress in aquatic organisms.[9][10][11][12][13] This oxidative stress can damage cellular components, including lipids, proteins, and DNA.[9]
Several studies have elucidated the signaling pathways involved in pyrogallol-induced toxicity. Exposure to pyrogallol has been shown to trigger apoptosis (programmed cell death) through the mitochondrial pathway.[1][4][6] This involves the depolarization of the mitochondrial membrane, release of cytochrome c, and the activation of caspases (such as caspase-3 and caspase-9), which are key executioners of apoptosis.[1][4] Furthermore, pyrogallol can modulate signaling pathways such as the Akt/PI3K and MAPK pathways, which are involved in cell survival and death.[4][6][14]
Eco-Friendly Alternatives: A Focus on Reduced Hazard
The primary advantage of eco-friendly corrosion inhibitors is their reduced environmental hazard profile.[5][6][15]
-
Plant-Based Inhibitors : These are derived from renewable resources and are generally biodegradable.[5] Their mechanism of action is typically through the adsorption of phytochemicals (like flavonoids, tannins, and alkaloids) onto the material surface, forming a protective film.[15][16] While comprehensive toxicological pathway data is less available compared to pyrogallol, their natural origin suggests a lower potential for persistent environmental damage.
-
Synthetic "Green" Inhibitors : Compounds like certain imidazolines are designed to be effective corrosion inhibitors with improved environmental characteristics, such as lower toxicity and better biodegradability compared to traditional synthetic inhibitors.[7][8] However, their environmental impact can vary depending on the specific molecular structure.
Experimental Protocols
Standardized testing protocols are crucial for generating comparable and reliable environmental impact data. The following are summaries of key experimental methodologies based on OECD (Organisation for Economic Co-operation and Development) guidelines.
Protocol 1: Acute Fish Toxicity Test (Based on OECD Guideline 203)
This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour period.[17]
1. Test Organisms:
-
Select a recommended fish species (e.g., Zebrafish, Rainbow Trout, Fathead Minnow).
-
Acclimatize healthy, disease-free fish to the test conditions for at least 14 days.[18]
2. Test Solutions:
-
Prepare a series of concentrations of the test inhibitor in a suitable dilution water. A geometric series of concentrations is recommended.
-
Include a control group exposed only to the dilution water.
-
If a solvent is used to dissolve the inhibitor, a solvent control group should also be included.
3. Test Conditions:
-
Exposure Duration: 96 hours.
-
System: Can be static (no water change), semi-static (periodic renewal of test solution), or flow-through (continuous renewal). Flow-through systems are preferred for maintaining stable concentrations.[19]
-
Temperature, pH, Dissolved Oxygen: Maintain within a narrow, species-appropriate range and monitor regularly.
-
Loading Density: Do not overload the test chambers to avoid stress and depletion of dissolved oxygen.
4. Observations:
-
Record mortalities and any abnormal behavioral or physical changes at 24, 48, 72, and 96 hours.[17]
-
Dead fish should be removed promptly.
5. Data Analysis:
-
Calculate the LC50 value and its 95% confidence limits for each observation period using appropriate statistical methods (e.g., probit analysis).
Protocol 2: Ready Biodegradability Test (Based on OECD Guideline 301)
This test assesses the potential for a chemical to be rapidly and completely biodegraded by microorganisms.
1. Test Setup:
-
Prepare a mineral medium containing the test substance as the sole source of organic carbon.
-
Inoculate the medium with a small amount of microorganisms from a source like activated sludge from a sewage treatment plant.
-
Include a control with no test substance, a reference compound of known biodegradability, and a toxicity control.
2. Test Conditions:
-
Duration: 28 days.
-
Temperature: Maintain at a constant temperature, typically 20-25°C.
-
Aeration: Ensure aerobic conditions by continuous stirring or shaking.
3. Measurement of Biodegradation:
-
Biodegradation is determined by measuring parameters such as the consumption of dissolved organic carbon (DOC), oxygen demand, or the production of carbon dioxide.
4. Data Analysis:
-
Calculate the percentage of biodegradation over time. A substance is considered "readily biodegradable" if it reaches a certain percentage of degradation (e.g., >60% of theoretical CO2 production) within a 10-day window during the 28-day test.[20]
Protocol 3: Bioaccumulation in Fish (Based on OECD Guideline 305)
This test determines the bioconcentration factor (BCF), which is the ratio of the concentration of a chemical in a fish to its concentration in the surrounding water at steady state.[21]
1. Test System:
-
A flow-through system is typically used to maintain a constant concentration of the test substance in the water.
2. Exposure Phases:
-
Uptake Phase: Fish are exposed to a constant concentration of the test substance until they reach a steady state, where the concentration in the fish tissue remains constant.
-
Depuration Phase: After the uptake phase, the fish are transferred to clean water, and the rate at which the substance is eliminated from their tissues is measured.
3. Sampling and Analysis:
-
Fish and water samples are taken at regular intervals during both phases.
-
The concentration of the test substance in the samples is measured using appropriate analytical techniques.
4. Data Analysis:
-
The BCF is calculated as the ratio of the concentration in the fish (Cf) to the concentration in the water (Cw) at steady state (BCF = Cf / Cw).
Conclusion
The data indicates that while pyrogallol-based inhibitors can be effective, they pose a notable environmental risk, particularly to aquatic ecosystems, through mechanisms involving oxidative stress and apoptosis. Eco-friendly alternatives, especially those derived from natural plant extracts and biodegradable polymers, present a more favorable environmental profile with lower toxicity and higher biodegradability. However, a significant data gap exists for direct, quantitative comparisons of the environmental impact of many of these alternatives against pyrogallol.
For researchers and professionals in drug development, the adoption of greener alternatives is encouraged where efficacy is not compromised. When considering the use of any inhibitor, a thorough evaluation of its environmental impact, based on standardized testing protocols, is essential for responsible and sustainable scientific practice.
References
- 1. Pyrogallol Induces Apoptosis in Human Platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Biosurfactants: Eco-Friendly and Innovative Biocides against Biocorrosion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Food Science and Preservation [ekosfop.or.kr]
- 7. Imidazoline As a Volatile Corrosion Inhibitor for Mitigation of Top- and Bottom-of-the-Line CO2 Corrosion in Carbon Steel Pipelines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pyrogallol induces apoptosis, oxidative stress and cell cycle arrest in C6 glioma cells: a potential therapeutic agent | springermedizin.de [springermedizin.de]
- 11. Pyrogallol induces apoptosis, oxidative stress and cell cycle arrest in C6 glioma cells: a potential therapeutic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyrogallol induces the death of human pulmonary fibroblast cells through ROS increase and GSH depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Role of Pyrogallol as an Anti-cancer Agent Reduces Cell Proliferation in Lung Cancer Cells via AKT/PI3K Signaling Pathways - An In vitro and In silico Approaches | Texila Journal [texilajournal.com]
- 15. Luteolin inhibits pyrogallol-induced apoptosis through the extracellular signal-regulated kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. oecd.org [oecd.org]
- 17. Fish toxicity - acute toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 18. hrpub.org [hrpub.org]
- 19. LC50 calculations help predict toxicity - Responsible Seafood Advocate [globalseafood.org]
- 20. Biodegradation Test Method Overview | Aropha Resource Center [resources.aropha.com]
- 21. Bioaccumulation in aquatic systems: methodological approaches, monitoring and assessment - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-tert-Butylpyrogallol: A Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper disposal of 5-tert-Butylpyrogallol, a chemical compound utilized in various research and development applications. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Protocols
This compound is classified as a hazardous substance, causing skin, eye, and respiratory irritation.[1] All handling and disposal procedures must be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] Personnel must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
In the event of a spill, the area should be cleared of all personnel. Small spills may be absorbed with an inert material, such as sand or vermiculite, and collected into a sealed, labeled container for hazardous waste disposal.[2] Large spills require immediate evacuation and notification of institutional safety officers. Under no circumstances should this compound or its waste be disposed of down the drain.
Disposal Plan: Operational Steps
The primary and mandated method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility.[3] This ensures the complete and safe destruction of the chemical, preventing environmental contamination.
Step-by-Step Disposal Procedure:
-
Segregation: All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves), must be segregated from other laboratory waste streams.
-
Containerization: Collect all this compound waste in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be appropriate for solid or liquid waste as required.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the date of initial waste accumulation.
-
Storage: Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials.
-
Pickup and Disposal: Arrange for the collection of the hazardous waste container by the institution's environmental health and safety (EHS) department or a contracted licensed waste disposal company.
Quantitative Data Summary
While specific quantitative limits for the disposal of this compound are not detailed in available literature, the following table summarizes key hazard and classification data.
| Parameter | Value | Reference |
| GHS Hazard Statements | H315: Causes skin irritation | [1] |
| H319: Causes serious eye irritation | [1] | |
| H335: May cause respiratory irritation | [1] | |
| Disposal Method | Approved Hazardous Waste Disposal Plant | [3] |
Experimental Protocols: Chemical Neutralization (General Guidance)
One potential method for the degradation of phenolic compounds is through advanced oxidation processes, such as the Fenton reaction. This involves the use of hydrogen peroxide and an iron catalyst to generate highly reactive hydroxyl radicals that can break down the aromatic ring structure of phenols. Another approach described for phenol-contaminated soil involves inactivation with quicklime (B73336) and bentonite (B74815) to form a less mobile calcium phenolate.[4] However, the efficacy and safety of these methods for this compound specifically would require thorough investigation and validation.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 5-tert-Butylpyrogallol
This guide provides critical safety and logistical information for handling 5-tert-Butylpyrogallol in a laboratory setting. Adherence to these procedures is essential for the safety of all personnel.
Chemical Identifier:
-
Name: this compound
Hazard Summary: this compound is a hazardous substance that can cause significant irritation upon contact.[1][2][3] All personnel must be fully aware of the potential risks before handling this chemical.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound. This is a summary of the minimum requirements; specific experimental conditions may necessitate additional protection.
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect for tears or degradation before and after use.[1] | To prevent skin contact and subsequent irritation.[1] |
| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield is required when handling larger quantities or if there is a splash hazard.[1] | To protect eyes from dust particles and splashes, preventing serious irritation.[1] |
| Skin and Body Protection | Laboratory coat. Additional protective clothing may be required based on the scale of the operation.[1] | To protect skin from accidental contact with the chemical.[1] |
| Respiratory Protection | Use in a well-ventilated area. If dust formation is likely, a NIOSH-approved respirator may be necessary.[1] | To prevent inhalation of dust, which can cause respiratory tract irritation.[1] |
Operational Plan: Step-by-Step Handling Procedure
Follow this workflow to ensure the safe handling of this compound from receipt to disposal.
Experimental Protocols:
1. Preparation:
-
Review SDS: Before commencing any work, thoroughly review the Safety Data Sheet for this compound.[1]
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.[1]
-
Prepare Workspace: Ensure work is conducted in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1]
2. Handling:
-
Weighing and Transfer: Handle the solid carefully to avoid generating dust.[1] Use appropriate tools and techniques for weighing and transferring the chemical.
-
Container Management: Keep the container of this compound tightly closed when not in use to prevent contamination and accidental spills.[1]
3. Post-Handling:
-
Decontamination: Clean the work area and any equipment used with an appropriate solvent and cleaning agents.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling the chemical.[1]
-
Clothing: Remove any contaminated clothing and wash it before reuse.[1]
4. Spill Management:
-
In the event of a spill, avoid breathing in the dust.[1]
-
Carefully sweep up the spilled solid and place it into a suitable, labeled container for disposal.[1]
-
Clean the spill area thoroughly.
Disposal Plan
Proper disposal of this compound and any associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste materials containing this compound, including contaminated PPE, must be collected in a designated, clearly labeled, and sealed hazardous waste container.[4][5]
-
Container Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name "this compound".[4]
-
Segregation: Do not mix this compound waste with other waste streams.[4]
-
Final Disposal: The sealed and labeled waste container must be disposed of through an approved waste disposal facility in accordance with local, state, and federal regulations.[1] Do not dispose of this chemical down the drain or in regular trash.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. This compound | C10H14O3 | CID 597592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
